molecular formula C11H13F3N2 B166888 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline CAS No. 133184-80-2

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B166888
CAS No.: 133184-80-2
M. Wt: 230.23 g/mol
InChI Key: HPDFKXPVMXSXGE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline (CAS 133184-80-2) is a high-value aniline derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged features: a pyrrolidine ring and a trifluoromethyl group. The saturated, non-planar pyrrolidine ring is a prominent scaffold in FDA-approved drugs, prized for its ability to enhance solubility, influence stereochemistry, and explore three-dimensional pharmacophore space due to sp³-hybridization and the phenomenon of "pseudorotation" . The trifluoromethyl group significantly improves the molecule's metabolic stability and membrane permeability, making it a critical modification for optimizing the pharmacokinetic profile of drug candidates . This compound functions as a crucial synthetic intermediate in the development of novel bioactive molecules. Its primary research value lies in constructing compounds that target specific enzymes and receptors, where the pyrrolidine moiety can improve binding affinity and selectivity . It has been identified as a key precursor in patented synthetic routes, including for quinazoline derivatives investigated as tyrosine kinase inhibitors . As a versatile chemical reagent, its applications span multiple disciplines, serving as a foundational component in organic synthesis for pharmaceuticals, agrochemicals, and the development of specialty chemicals and materials . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDFKXPVMXSXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333817
Record name 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
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Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133184-80-2
Record name 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
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Record name 133184-80-2
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Foundational & Exploratory

Technical Whitepaper: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline (CAS 133184-80-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, CAS number 133184-80-2. This compound is a valuable building block in medicinal chemistry, incorporating two key pharmacophores: a pyrrolidine ring and a trifluoromethylaniline moiety. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. This guide summarizes its physicochemical properties, provides a putative synthesis pathway, and discusses its potential applications in drug discovery.

Introduction

The strategic incorporation of fluorine atoms and saturated heterocyclic systems into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly favored for its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a wide array of natural products and synthetic drugs, contributing to their biological activity and three-dimensional complexity.[2][3][4][5][6]

This compound combines these two important structural motifs. Its aniline backbone provides a versatile platform for further chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in biological systems.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 133184-80-2
Molecular Formula C₁₁H₁₃F₃N₂[7]
Molecular Weight 230.23 g/mol [7]
IUPAC Name This compound
Synonyms N-(2-Amino-4-trifluoromethylphenyl)pyrrolidine
Appearance Solid, Low Melting Solid[8]
Purity ≥97.0%[8]

Note: Specific experimental values for properties like melting point and solubility are not consistently reported in publicly available literature and may vary between suppliers.

Synthesis and Characterization

Putative Synthetic Pathway

A likely approach to synthesize this compound is through a nucleophilic aromatic substitution reaction. The general workflow is depicted below:

Synthesis_Workflow Reactant1 2-Fluoro-5-(trifluoromethyl)aniline Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Pyrrolidine Reactant2->Reaction Product 2-(Pyrrolidin-1-yl)-5- (trifluoromethyl)aniline Purification Purification (e.g., Chromatography) Product->Purification Purified Product Reaction->Product Crude Product

Caption: Putative synthesis workflow for the target compound.

Conceptual Experimental Protocol

Reaction Setup:

  • To a solution of 2-fluoro-5-(trifluoromethyl)aniline in a suitable aprotic polar solvent (e.g., dimethylformamide or dimethyl sulfoxide), add an excess of pyrrolidine.

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the hydrofluoric acid byproduct.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Required Analytical Data for Characterization

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the pyrrolidine ring.
¹³C NMR Resonances for the aromatic and aliphatic carbons, including the trifluoromethyl carbon.
¹⁹F NMR A characteristic signal for the trifluoromethyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (230.23 m/z).
HPLC A single major peak indicating the purity of the compound.
FT-IR Characteristic absorption bands for N-H stretching (amine), C-F stretching (trifluoromethyl), and aromatic C-H bonds.

Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting material for the synthesis of novel drug candidates across various therapeutic areas.

Role as a Key Intermediate

This compound serves as a versatile intermediate for introducing the 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl moiety into larger, more complex molecules. The primary amine group can be readily functionalized through various reactions, including:

  • Amide bond formation

  • Sulfonamide synthesis

  • Reductive amination

  • Diazotization followed by substitution

  • Participation in transition metal-catalyzed cross-coupling reactions

This versatility allows for the construction of diverse chemical libraries for high-throughput screening and lead optimization. The logical relationship for its use as a building block is illustrated below:

Building_Block_Logic Start 2-(Pyrrolidin-1-yl)-5- (trifluoromethyl)aniline Reaction Chemical Modification (e.g., Acylation, Sulfonylation) Start->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Final Biologically Active Compound (Drug Candidate) Intermediate->Final

Caption: Role as a versatile chemical building block.

Potential Therapeutic Targets

While no specific biological activity has been reported for this compound itself, its structural components are present in molecules targeting a wide range of biological pathways. The pyrrolidine scaffold is found in drugs targeting central nervous system disorders, infectious diseases, and cancer.[2][3][4][5][6] The trifluoromethylaniline moiety is a common feature in kinase inhibitors, ion channel modulators, and other targeted therapies.[1] Therefore, derivatives of this compound could potentially be investigated for, but not limited to, the following therapeutic areas:

  • Oncology

  • Neuroscience

  • Infectious Diseases

  • Inflammatory Disorders

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound should be handled with care in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its unique combination of a pyrrolidine ring and a trifluoromethylaniline core provides a robust scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. This technical guide provides a foundation for researchers and scientists to utilize this compound in their synthetic and medicinal chemistry programs. Further research is warranted to fully explore its synthetic utility and the biological activities of its derivatives.

References

An In-depth Technical Guide to the Structure and Synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and drug discovery. This document details two primary synthetic strategies, providing step-by-step experimental protocols and relevant quantitative data.

Chemical Structure and Properties

This compound is an aromatic amine derivative characterized by a pyrrolidine ring and a trifluoromethyl group attached to the aniline core.

Chemical Structure:

Chemical structure of this compound

Key Identifiers and Properties:

PropertyValue
IUPAC Name This compound
CAS Number 133184-80-2[1]
Molecular Formula C₁₁H₁₃F₃N₂[1]
Molecular Weight 230.23 g/mol [1]
SMILES C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N
InChI InChI=1S/C11H13F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2

Synthetic Routes and Experimental Protocols

The synthesis of this compound can be effectively achieved through two primary methodologies: Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig Amination. Both methods offer distinct advantages and are detailed below.

Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This pathway involves a two-step process: the nucleophilic displacement of a halide on a nitro-substituted aromatic ring by pyrrolidine, followed by the reduction of the nitro group to an amine. The strongly electron-withdrawing trifluoromethyl and nitro groups activate the aromatic ring, facilitating the initial nucleophilic attack.

Logical Workflow for SₙAr Synthesis:

SNAr_Workflow A 2-Chloro-1-nitro-4-(trifluoromethyl)benzene C 1-(2-Nitro-5-(trifluoromethyl)phenyl)pyrrolidine A->C SₙAr Reaction B Pyrrolidine B->C E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., Fe/HCl, H₂, Pd/C) D->E

Figure 1. SₙAr Synthesis Workflow

Experimental Protocol:

Step 1: Synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)pyrrolidine

  • To a solution of 2-chloro-1-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add pyrrolidine (1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(2-nitro-5-(trifluoromethyl)phenyl)pyrrolidine.

Step 2: Reduction to this compound

  • Dissolve the 1-(2-nitro-5-(trifluoromethyl)phenyl)pyrrolidine (1.0 eq) in a solvent mixture, typically ethanol and water.

  • Add a reducing agent. A common and effective method is the use of iron powder (Fe) in the presence of an acid such as hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the residue by column chromatography to obtain the final product, this compound.

Quantitative Data for SₙAr Synthesis:

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1 2-Chloro-1-nitro-4-(trifluoromethyl)benzene, PyrrolidineK₂CO₃DMF904-685-95
2 1-(2-Nitro-5-(trifluoromethyl)phenyl)pyrrolidineFe, NH₄ClEthanol/H₂O802-480-90

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the direct coupling of an aryl halide with an amine. For the synthesis of the target compound, 2-bromo-5-(trifluoromethyl)aniline can be coupled with pyrrolidine.

Logical Workflow for Buchwald-Hartwig Amination:

BHA_Workflow A 2-Bromo-5-(trifluoromethyl)aniline F This compound A->F Buchwald-Hartwig Amination B Pyrrolidine B->F C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->F D Phosphine Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F

Figure 2. Buchwald-Hartwig Amination Workflow

Experimental Protocol:

  • Set up a reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (argon or nitrogen).

  • To the vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 eq).

  • Add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) and pyrrolidine (1.2 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination:

ReactantsCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-5-(trifluoromethyl)aniline, PyrrolidinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2475-90

Note: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and may require optimization.

Conclusion

This guide has outlined the key structural features and two robust synthetic pathways for the preparation of this compound. Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination methods are reliable and can be adapted for various scales of synthesis. The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

A Technical Guide to the Research Applications of Trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethylaniline derivatives represent a cornerstone in modern chemical and pharmaceutical research. The strategic incorporation of the trifluoromethyl (-CF3) group onto the aniline scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic effects that can significantly improve a molecule's biological activity and pharmacokinetic profile.[1][2][3] This guide explores the diverse applications of these versatile compounds, focusing on their pivotal roles in medicinal chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field.

Core Applications in Medicinal Chemistry

The trifluoromethylaniline moiety is a privileged scaffold found in numerous approved drugs and clinical candidates.[1][4] Its utility spans multiple therapeutic areas, most notably in oncology and anti-inflammatory drug discovery. The electron-withdrawing nature of the -CF3 group can alter the pKa of the aniline nitrogen, influencing hydrogen bonding and leading to enhanced binding affinity for biological targets.[2]

A significant number of kinase inhibitors feature a trifluoromethyl group, as kinases play a central role in cellular signaling pathways that are often dysregulated in cancer.[5][6] Trifluoromethylaniline derivatives form the structural basis of several potent inhibitors targeting key oncogenic kinases.[4][7]

Sorafenib and Nilotinib: These approved anticancer agents are prime examples. Sorafenib, which contains a 4-chloro-3-(trifluoromethyl)aniline core, is a multi-kinase inhibitor targeting Raf kinases (Raf-1, B-Raf) and various receptor tyrosine kinases (VEGFR, PDGFR, c-KIT) involved in tumor progression and angiogenesis.[2][7] Nilotinib, used in the treatment of chronic myeloid leukemia (CML), targets the Bcr-Abl fusion protein, c-KIT, and PDGFR.[2][7] The trifluoromethyl group in these molecules is crucial for their potent inhibitory activity.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of key trifluoromethylaniline-containing drugs against their primary kinase targets.

CompoundTarget Kinase(s)IC50 (nM)Assay Conditions/Cell LineReference(s)
Sorafenib Raf-16Cell-free assay[2]
B-Raf22Cell-free assay[2]
B-Raf (V600E)38Cell-free assay[2]
VEGFR-290Cell-free assay[2]
PDGFR-β57Cell-free assay[2]
c-KIT68Cell-free assay[2]
Nilotinib Bcr-Abl20-60In vitro kinase assay[2]
PDGFR69In vitro kinase assay[2]
c-KIT210In vitro kinase assay[2]
Compound 30 FLT3-WT≤ 25Kinase activity assay[8]
(FLT3/CHK1 Inhibitor)FLT3-D835Y≤ 25Kinase activity assay[8]
CHK1≤ 25Kinase activity assay[8]

Signaling Pathway: Raf/MEK/ERK Pathway Inhibition

Trifluoromethylaniline derivatives like Sorafenib interrupt key signaling cascades that promote cell proliferation. The diagram below illustrates the inhibition of the Raf/MEK/ERK pathway, a critical target in many cancers.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates RAF RAF Kinase (e.g., B-Raf) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Angiogenesis) ERK->Proliferation Activates Sorafenib Sorafenib (CF3-Aniline Derivative) Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib.

The aniline scaffold is foundational to many analgesic and anti-inflammatory agents.[4] The trifluoromethylaniline moiety has been successfully incorporated into selective cyclooxygenase-2 (COX-2) inhibitors.[9][10] COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.[11][12]

Quantitative Data: COX-1/COX-2 Inhibitory Activity

This table presents the IC50 values and selectivity of novel trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes.[9]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
Compound 3b 0.463.820.12[9]
Compound 3d 5.614.921.14[9]
Compound 3g 4.452.651.68[9]
Ketoprofen 0.770.1644.70[9]

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, trifluoromethylaniline derivatives are essential intermediates in the agrochemical and materials science industries.[13][14]

  • Agrochemicals: They are used to synthesize modern herbicides, fungicides, and pesticides. The -CF3 group enhances the biological activity and metabolic stability of the active ingredients, leading to more effective and persistent crop protection agents.[15][16][17]

  • Materials Science: These compounds are incorporated into advanced polymers and coatings to impart desirable properties such as increased thermal stability, chemical resistance, and unique surface characteristics.[14][16][18] They also serve as precursors in the synthesis of specialty dyes and pigments.[13]

Experimental Protocols

Detailed and reproducible methodologies are critical for research. Below are representative protocols for the synthesis and biological evaluation of trifluoromethylaniline derivatives.

This protocol describes a modern, user-friendly method for synthesizing ortho-trifluoromethoxylated aniline derivatives using Togni reagent II.[19][20]

Objective: To synthesize methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Step 1: O-Trifluoromethylation

  • Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cesium Carbonate (Cs2CO3, 10.0 mol%), and Togni reagent II (1.20 equiv) to an oven-dried 250 ml round-bottom flask equipped with a magnetic stir bar.[20]

  • Add anhydrous chloroform (CHCl3) to the flask via syringe to achieve a 0.1 M concentration.[19]

  • Seal the flask and stir the reaction mixture at room temperature for 12 hours.[20]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the intermediate, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[20]

Step 2: Intramolecular OCF3 Migration

  • Add the purified intermediate from Step 1 (1.00 equiv) and a magnetic stir bar to a 100 ml round-bottom flask.[20]

  • Add nitromethane to the flask to achieve a 0.1 M concentration.

  • Equip the flask with a water condenser and heat the reaction mixture to 120 °C.[19][20]

  • Stir the mixture for 12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the crude product using flash column chromatography (eluting with a hexanes:EtOAc gradient) to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[20]

General Synthesis and Evaluation Workflow

The following diagram outlines a typical workflow for the development and testing of novel trifluoromethylaniline derivatives.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Precursor Selection (e.g., Trifluoromethylaniline) reaction Chemical Reaction (e.g., Acylation, Coupling) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification in_vitro In Vitro Assays (e.g., Kinase Inhibition, COX Assay) purification->in_vitro cell_based Cell-Based Assays (e.g., MTT, Apoptosis) in_vitro->cell_based data_analysis Data Analysis (IC50, SAR) cell_based->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar redesign Molecular Redesign sar->redesign redesign->reaction Iterative Improvement

General workflow for synthesis and evaluation of trifluoromethylaniline derivatives.

This protocol is a standard colorimetric assay to assess the effect of compounds on cell viability.[21]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Plate cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylaniline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[21]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Trifluoromethylaniline derivatives are indispensable tools in modern research, offering a synthetically accessible scaffold with profound impacts on the physicochemical and biological properties of molecules. Their proven success in oncology and anti-inflammatory drugs, coupled with their expanding use in agrochemicals and materials science, ensures that they will remain a focus of intensive research and development. The protocols and data presented in this guide provide a foundational resource for scientists aiming to harness the unique potential of this important chemical class.

References

The Pyrrolidine Moiety: A Privileged Scaffold in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of natural products and synthetic bioactive molecules.[1][2][3] Its structural and physicochemical properties, including its three-dimensional nature, the basicity of the nitrogen atom, and the potential for stereochemical diversity, make it a highly versatile building block in drug design.[3][4] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in bioactive compounds, detailing its contribution to various therapeutic areas, supported by quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.

The Significance of the Pyrrolidine Scaffold in Drug Design

The prevalence of the pyrrolidine ring in approved drugs and clinical candidates stems from several key advantages it confers to a molecule:[4][5]

  • Three-Dimensional Diversity: The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding site.[4]

  • Physicochemical Properties: The nitrogen atom in the pyrrolidine ring is typically basic, which can be crucial for forming salt bridges with acidic residues in target proteins and can enhance aqueous solubility.[2][6]

  • Stereochemical Complexity: The pyrrolidine ring can contain up to four stereocenters, leading to a large number of possible stereoisomers. This stereochemical diversity is critical for achieving high potency and selectivity for a specific biological target.[4]

  • Metabolic Stability: The pyrrolidine scaffold is generally considered to be metabolically stable, contributing to favorable pharmacokinetic profiles of drug candidates.[2]

Therapeutic Applications of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold has led to its incorporation into a wide range of therapeutic agents across numerous disease areas.

Anticancer Activity

Pyrrolidine derivatives are prominent in oncology research, with many compounds exhibiting potent anticancer activity through various mechanisms, including kinase inhibition and cytotoxicity.[3][7]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassCell LineIC50Reference
Spiro[pyrrolidine-3,3′-oxindoles]MCF-7 (Breast Cancer)0.42 - 0.78 µM[3]
Spiro[pyrrolidine-3,3′-oxindoles]HT29 (Colon Cancer)0.39 - 0.92 µM[3]
Spiropyrrolidine-thiazolo-oxindolesHepG2 (Liver Cancer)0.80 - 0.85 µg/mL[8]
Spiropyrrolidine-thiazolo-oxindolesHCT-116 (Colon Cancer)2.00 - 3.00 µg/mL[8]
Pyrrolidine-2,5-dione derivativesHeLa (Cervical Cancer)19 - 37 µM[9]
Polysubstituted PyrrolidinesHCT116 (Colon Cancer)Varies (e.g., 3k: ~5 µM)[10]
Tetrazolopyrrolidine-1,2,3-triazole analoguesHeLa (Cervical Cancer)0.32 - 1.80 µM[11]
Copper (II) complexes with pyrrolidineSW480 (Colon Cancer)0.99 µM[12]
Enzyme Inhibition

The pyrrolidine scaffold is a key feature in the design of potent and selective enzyme inhibitors. A notable example is the inhibition of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[13]

Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

Compound ClassTarget EnzymeIC50 / KiReference
N-benzoylthiourea-pyrrolidine derivativesAcetylcholinesterase (AChE)0.029 - 0.087 µM[8]
Pyrrolidine sulfonamide derivativesDipeptidyl peptidase-IV (DPP-IV)11.32 µM[12]
Polyhydroxylated pyrrolidinesα-glucosidaseVaries[4]
Pyrrolidine amide derivativesN-acylethanolamine acid amidase (NAAA)0.48 - 1.5 µM[13]
Benzofuroxane pyrrolidine hydroxamatesMatrix Metalloproteinase-2 (MMP-2)102 - 182 nM[13]
Benzoxazole clubbed 2-pyrrolidinonesMonoacylglycerol Lipase (MAGL)7.6 - 8.4 nM[6]
Anti-inflammatory and Antiviral Activity

Pyrrolidine-containing compounds have also demonstrated significant potential as anti-inflammatory and antiviral agents.

Table 3: Anti-inflammatory and Antiviral Activity of Selected Pyrrolidine Derivatives

Compound ClassBiological ActivityIC50 / EC50Reference
Pyrrolidine amide derivativesAnti-inflammatory (NAAA inhibition)0.48 - 1.5 µM[13]
Pyrrolizine derivativesAnti-inflammatory (15-LOX inhibition)4.61 - 6.64 µM[11]
Pyrrolo[2,3-d]pyrimidine derivativesAntiviral (Human Cytomegalovirus)Pronounced at 10-100 µM[8]
Pyrrolo[2,3-d]pyrimidine derivativesAntiviral (Herpes Simplex Virus 1)Pronounced at 10-100 µM[8]
Pyrrolidine-scaffold compoundsAntiviral (Hepatitis B Virus)35 nM[14]
Pyrrolidine derivativesAnti-HIV (CXCR4 antagonist)79 nM[12]

Case Studies: Pyrrolidine-Containing Drugs in the Clinic

Two prominent examples of recently approved drugs that feature a pyrrolidine moiety are Pacritinib and Futibatinib, both of which are kinase inhibitors used in cancer therapy.

Pacritinib: A JAK2/FLT3 Inhibitor

Pacritinib is an inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][15] Dysregulation of the JAK-STAT signaling pathway is a key driver in myeloproliferative neoplasms.[16] Pacritinib's inhibition of JAK2 leads to the suppression of this pathway, reducing cell proliferation and inflammation.[3]

JAK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation PI3K PI3K JAK2->PI3K MAPK MAPK JAK2->MAPK STAT->STAT Dimerization GeneExpression Gene Expression (Proliferation, Inflammation) STAT->GeneExpression Transcription Regulation AKT AKT PI3K->AKT Pacritinib Pacritinib (Pyrrolidine-containing) Pacritinib->JAK2 Inhibition

JAK2-STAT signaling pathway and its inhibition by Pacritinib.
Futibatinib: An FGFR Inhibitor

Futibatinib is an irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1-4.[1][4] Aberrant FGFR signaling is implicated in various cancers, driving tumor cell proliferation and survival.[12][17] Futibatinib covalently binds to the FGFR kinase domain, leading to the inhibition of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[4][17]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG FGF FGF FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression Transcription Regulation AKT AKT PI3K->AKT AKT->GeneExpression Futibatinib Futibatinib (Pyrrolidine-containing) Futibatinib->FGFR Irreversible Inhibition

FGFR signaling pathway and its inhibition by Futibatinib.

Experimental Protocols for Bioactivity Assessment

Standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel pyrrolidine-containing compounds.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[7]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14]

  • Incubation with MTT: Incubate the plate for 1.5 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add pyrrolidine compounds (various concentrations) incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution (2 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 1.5h at 37°C add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 492 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT cell viability assay.
Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used, simple, and robust colorimetric assay for measuring acetylcholinesterase activity.[19][20]

Principle: The assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[20][21] The rate of TNB formation is directly proportional to the AChE activity.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM in phosphate buffer).

    • Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water, prepared fresh).

    • AChE Solution (e.g., 1 U/mL in phosphate buffer).

    • Test Compound Solutions (in a suitable solvent like DMSO).

  • Assay Procedure (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Synthetic Strategies for Bioactive Pyrrolidines

The synthesis of pyrrolidine-containing compounds is a rich area of organic chemistry. One of the most powerful and widely used methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[22][23] This reaction allows for the stereoselective formation of highly substituted pyrrolidines.

A representative example is the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with significant anticancer activity.

General Protocol for the Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via [3+2] Cycloaddition:

  • Generation of Azomethine Ylide: The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an α-amino acid (e.g., sarcosine or proline).

  • Cycloaddition Reaction: The generated azomethine ylide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as a chalcone or another electron-deficient alkene.[5]

  • Reaction Conditions: The reaction is often carried out in a suitable solvent, such as methanol or ethanol, and may be promoted by heat or a catalyst (e.g., a silver catalyst).[5]

  • Purification: The resulting spiro[pyrrolidine-3,3'-oxindole] product is then purified using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow Isatin Isatin Derivative GenerateYlide In situ generation of Azomethine Ylide Isatin->GenerateYlide AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->GenerateYlide Dipolarophile Dipolarophile (e.g., Chalcone) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition GenerateYlide->Cycloaddition Product Spiro[pyrrolidine-3,3'-oxindole] Cycloaddition->Product

General workflow for the synthesis of spiro[pyrrolidine-3,3'-oxindoles].

Conclusion and Future Perspectives

The pyrrolidine moiety continues to be a highly valuable and versatile scaffold in the design and development of novel therapeutic agents. Its unique structural features provide a framework for creating molecules with high potency, selectivity, and favorable pharmacokinetic properties. The diverse range of biological activities exhibited by pyrrolidine-containing compounds, from anticancer and enzyme inhibition to anti-inflammatory and antiviral effects, underscores the enduring importance of this privileged scaffold in medicinal chemistry. Future research will undoubtedly continue to explore the vast chemical space accessible from the pyrrolidine core, leading to the discovery of new and improved therapies for a wide range of diseases.

References

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, a proposed synthesis protocol, and analytical methodologies for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in bioactive molecules.[1][2][3]

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₃F₃N₂[4]
Molecular Weight 230.23 g/mol [4]
CAS Number 133184-80-2[4]

Synthesis Methodology: Proposed Experimental Protocol

The synthesis of this compound can be effectively achieved via a Buchwald-Hartwig amination reaction.[5][6][7] This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[5] The proposed protocol involves the coupling of an aryl halide with pyrrolidine.

Reaction Scheme:

A plausible synthetic route involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with pyrrolidine, catalyzed by a palladium complex with a suitable phosphine ligand.

Materials and Reagents:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Addition of Reagents: Add sodium tert-butoxide (1.4 eq) to the flask. Evacuate and backfill the flask with the inert gas three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, as well as the methylene protons of the pyrrolidine ring. ¹⁹F NMR can be used to confirm the presence of the trifluoromethyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.[8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Synthesis_Workflow Synthesis and Analysis Workflow Start Starting Materials (2-Bromo-5-(trifluoromethyl)aniline, Pyrrolidine) Reaction Buchwald-Hartwig Amination (Pd(OAc)₂, XPhos, NaOtBu, Toluene) Start->Reaction 1. Coupling Workup Aqueous Workup & Extraction Reaction->Workup 2. Quenching Purification Column Chromatography Workup->Purification 3. Isolation Product Pure Product: This compound Purification->Product 4. Final Product Analysis Analytical Characterization Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analysis->NMR HPLC HPLC Analysis Analysis->HPLC MS Mass Spectrometry Analysis->MS

Caption: Workflow for the synthesis and analysis of the target compound.

Applications in Drug Discovery

The pyrrolidine ring is a key structural motif in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality into molecules.[1][2][3] Compounds containing the pyrrolidine scaffold have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] Therefore, this compound represents a valuable building block for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity.

References

The Ascent of the Trifluoromethyl Group: A Technical Guide to the Discovery and History of Substituted Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into organic molecules has been a transformative event in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of a pivotal class of fluorinated compounds: substituted trifluoromethyl anilines. We will detail the seminal synthetic methodologies, present key quantitative physicochemical and biological data, and elucidate the mechanisms of action of prominent drugs derived from these versatile scaffolds. This guide is designed to be a comprehensive resource, offering both historical context and practical experimental details for researchers in the field.

A Historical Perspective: From Curiosity to Cornerstone

The journey of trifluoromethyl anilines is intrinsically linked to the broader history of organofluorine chemistry. One of the earliest significant milestones was the work of Frédéric Swarts in the late 19th century, who developed methods for introducing fluorine into organic compounds using antimony fluorides. While not directly producing anilines, his work on the synthesis of benzotrifluoride from benzotrichloride laid the foundational chemistry for accessing trifluoromethylated aromatics.

The biological significance of the trifluoromethyl group began to be recognized in the mid-20th century. It was observed that the incorporation of this highly electronegative and lipophilic group could dramatically alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and bioavailability. This realization spurred chemists to develop new synthetic methods for the direct introduction of the CF₃ group onto aromatic rings, including anilines.

Early industrial-scale production of trifluoromethyl anilines often involved harsh reaction conditions. For instance, the synthesis of 4-(trifluoromethyl)aniline could be achieved through the reaction of p-chlorobenzotrifluoride with ammonia at high temperatures and pressures, often with low conversion rates[1]. A common laboratory and industrial route for the synthesis of trifluoromethyl anilines involves the nitration of benzotrifluoride followed by reduction. However, the nitration of benzotrifluoride predominantly yields the meta-isomer (around 90%), with smaller amounts of the ortho- (around 9%) and para-isomers (around 1%)[2]. This isomer distribution has historically made the meta-substituted trifluoromethyl anilines the most readily accessible.

Physicochemical Properties: The Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which significantly influences the physicochemical properties of the aniline ring. This is most evident in the basicity (pKa) of the amino group and the lipophilicity (logP) of the molecule.

CompoundStructurepKalogP
Aniline4.630.90
2-(Trifluoromethyl)aniline1.102.32
3-(Trifluoromethyl)aniline3.22.30
4-(Trifluoromethyl)aniline2.752.36

Table 1: Physicochemical Properties of Trifluoromethylaniline Isomers. The pKa values refer to the acidity of the conjugate acid (anilinium ion). The electron-withdrawing trifluoromethyl group decreases the basicity of the aniline nitrogen, making it a weaker base compared to aniline. The logP values indicate increased lipophilicity with the introduction of the trifluoromethyl group. Data compiled from various sources.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of substituted trifluoromethyl anilines has evolved from classical multi-step procedures to more efficient and direct modern methods. Below are detailed protocols for the synthesis of the three main positional isomers.

Synthesis of 2-(Trifluoromethyl)aniline

The synthesis of 2-(trifluoromethyl)aniline can be achieved through the reductive dechlorination of 2-trifluoromethyl-4-chloronitrobenzene.

Experimental Protocol:

  • Reaction Setup: In a stirred autoclave, dissolve 50 g of 2-nitro-5-chloro-trifluoromethylbenzene in 250 ml of methanol.

  • Addition of Reagents: Add 27 g of triethylamine and 5 g of palladium on carbon (5% by weight Pd) to the solution.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 30 bar and heat to 50°C with stirring for 3 hours.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst. The majority of the solvent is distilled off under normal pressure.

  • Extraction and Purification: Add toluene to the residue, separate the toluene phase, and dry it. The final product is obtained by distillation, yielding 2-trifluoromethylaniline.[3][4]

Synthesis of 3-(Trifluoromethyl)aniline

As the major product of the nitration of benzotrifluoride, the synthesis of 3-(trifluoromethyl)aniline is a well-established industrial process.

Experimental Protocol:

  • Nitration: In a suitable reactor, add benzotrifluoride to a mixture of nitric acid and sulfuric acid at a controlled temperature to produce 3-nitrobenzotrifluoride as the major product.

  • Reduction: The resulting 3-nitrobenzotrifluoride is then reduced to 3-aminobenzotrifluoride (3-(trifluoromethyl)aniline) via catalytic hydrogenation. This is typically carried out using a catalyst such as palladium on carbon under a hydrogen atmosphere.

  • Purification: The crude product is then purified by distillation to yield 3-(trifluoromethyl)aniline.[5]

Synthesis of 4-(Trifluoromethyl)aniline

The synthesis of 4-(trifluoromethyl)aniline often requires strategies to overcome the unfavorable isomer distribution in the direct nitration of benzotrifluoride. One common method involves the reduction of 4-nitrobenzotrifluoride, which can be synthesized via several routes.

Experimental Protocol (from 4-nitrotrifluorobenzene):

  • Reaction Setup: In a reaction vessel, prepare a solution of 4-nitrotrifluorobenzene.

  • Reduction: The reduction can be carried out using various reducing agents. A classical method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid.

  • Work-up: After the reduction is complete, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent.

  • Purification: The organic layer is dried, and the solvent is removed to yield 4-(trifluoromethyl)aniline, which can be further purified by distillation or recrystallization.[5]

Biological Activity and Applications in Drug Discovery

The unique properties imparted by the trifluoromethyl group have made trifluoromethyl anilines valuable scaffolds in the design of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of substituted trifluoromethyl anilines. For example, 2-iodo-4-trifluoromethylaniline (ITFMA) and 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) have shown significant antibacterial and antibiofilm activity against pathogenic Vibrio species.[6][7]

CompoundOrganismMIC (µg/mL)
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50
Vibrio harveyi50
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100
Vibrio harveyi100

Table 2: Minimum Inhibitory Concentration (MIC) of selected trifluoromethyl anilines against Vibrio species. Data from[6][7].

Anticancer Activity

The trifluoromethylaniline motif is present in numerous anticancer drugs. The cytotoxic effects of various derivatives have been evaluated against a range of cancer cell lines. While direct comparative data for the simple isomers is limited, numerous studies on more complex derivatives highlight the importance of this scaffold in oncology drug discovery.[2]

Signaling Pathways of Drugs Containing the Trifluoromethylaniline Scaffold

Several blockbuster drugs incorporate a substituted trifluoromethylaniline moiety. Understanding their mechanism of action provides insight into the utility of this chemical group in modulating biological pathways.

Leflunomide

Leflunomide is an immunosuppressive drug used in the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, contains a 4-(trifluoromethyl)aniline group. The primary mechanism of action of leflunomide is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[8][9] This inhibition leads to a decrease in the proliferation of rapidly dividing cells, such as lymphocytes, which are key players in the autoimmune response.

Leflunomide_Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Immunosuppression Immunosuppression Lymphocyte_Proliferation->Immunosuppression Leads to (when inhibited) Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Flunixin_Pathway Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Catalyzes COX2->Prostaglandins Catalyzes Inflammation_Pain_Fever Inflammation, Pain & Fever Prostaglandins->Inflammation_Pain_Fever Mediate Flunixin Flunixin Flunixin->COX1 Inhibits Flunixin->COX2 Inhibits

References

A Comprehensive Review of 2-(Pyrrolidin-1-yl)anilines: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

The 2-(pyrrolidin-1-yl)aniline scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This technical guide provides an in-depth review of the synthesis, chemical properties, and therapeutic applications of this important class of molecules, tailored for researchers, scientists, and drug development professionals. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile component in drug design, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antiviral properties.[3][4][5]

Core Chemical Properties

2-(Pyrrolidin-1-yl)aniline, with the chemical formula C₁₀H₁₄N₂, is an organic compound that serves as a crucial intermediate in organic synthesis.[6] It typically appears as a white or light yellow crystal with a melting point of 64-68 °C and a boiling point of 280 °C.[6] This compound is soluble in organic solvents like ethanol and acetone but insoluble in water.[6] The presence of the pyrrolidine ring can enhance a molecule's interaction with biological targets, influencing enzyme activity and receptor binding.[7]

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂PubChem[8]
Molecular Weight162.23 g/mol PubChem[8]
Melting Point64-68 °CChemBK[6]
Boiling Point280 °CChemBK[6]
IUPAC Name2-pyrrolidin-1-ylanilinePubChem[8]
CAS Number21627-58-7PubChem[8]

Synthesis and Experimental Protocols

The synthesis of 2-(pyrrolidin-1-yl)aniline and its derivatives is a key focus of research. A common method involves the reaction of aniline with pyrrolidine under alkaline catalysis.[6] Various synthetic strategies have been developed to create derivatives with diverse functionalities, often with the goal of enhancing biological activity.

General Experimental Protocol for Synthesis of Pyrrolidine Derivatives:

A common synthetic route for creating new pyrrolidine derivatives involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with a substituted aniline.[3]

  • Reaction Setup: In a round-bottom flask, dissolve N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide and the desired substituted aniline in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final pyrrolidine derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3][4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_processing Purification & Analysis cluster_product Final Product Aniline_Derivative Aniline Derivative Reaction_Step Condensation/ Cyclization Aniline_Derivative->Reaction_Step Pyrrolidine_Precursor Pyrrolidine Precursor Pyrrolidine_Precursor->Reaction_Step Purification Purification (e.g., Chromatography) Reaction_Step->Purification Crude Product Characterization Characterization (NMR, MS, IR) Purification->Characterization Purified Product Final_Product 2-(Pyrrolidin-1-yl)aniline Derivative Characterization->Final_Product

Applications in Drug Development

The 2-(pyrrolidin-1-yl)aniline scaffold is a cornerstone in the development of novel therapeutic agents, particularly in oncology and for inflammatory diseases.

Anticancer Activity:

Derivatives of this scaffold have been investigated as potent anticancer agents. For instance, certain 2-anilino triazolopyrimidines have been identified as tubulin polymerization inhibitors.[9] The substitution pattern on the aniline ring plays a crucial role in the antiproliferative activity of these compounds.[9] Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown cytotoxicity against various cancer cell lines, including prostate and melanoma cancer cell lines.[10] Some of these compounds exhibited EC₅₀ values in the range of 2.5–20.2 µM.[10]

Compound TypeCancer Cell LineActivity (IC₅₀/EC₅₀)Reference
2-Anilino TriazolopyrimidinesHCT-1160.53 µM[9]
Spirooxindole AnalogsA549 (Lung Cancer)1.2 µM and 3.48 µM[11]
Diphenylamine-Pyrrolidinone-HydrazonesPPC-1 (Prostate), IGR39 (Melanoma)2.5–20.2 µM[10]
Indibulin AnalogsMCF-7 (Breast Cancer)7.5 µM[12]

Anti-inflammatory and Analgesic Activity:

New pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects.[3][4] The mechanism of action for some of these compounds is believed to be through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[4] In one study, synthesized derivatives were docked against COX-1 and COX-2 enzymes to predict their binding affinity.[3]

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrrolidine_Derivative 2-(Pyrrolidin-1-yl)aniline Derivative Pyrrolidine_Derivative->COX_Enzymes Inhibition

Other Therapeutic Areas:

The versatility of the 2-(pyrrolidin-1-yl)aniline scaffold extends to other therapeutic areas. For example, PF-04455242, a derivative, is a high-affinity antagonist for the κ-opioid receptor (KOR) and has shown potential for treating depression and addiction disorders.[13]

Conclusion

The 2-(pyrrolidin-1-yl)aniline core structure is a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents.[14] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with potent and selective biological activities. Future research will likely continue to explore the vast chemical space around this scaffold, aiming to develop novel drugs with improved efficacy and safety profiles for a range of diseases, from cancer to neurological disorders. The ongoing investigation into the structure-activity relationships of these compounds will be crucial for guiding the design of the next generation of therapeutics.[2]

References

Spectroscopic and Synthetic Profile of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for the compound 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. Due to the limited availability of public experimental data for this specific molecule, this guide combines experimentally available mass spectrometry and infrared spectroscopy data with theoretically predicted Nuclear Magnetic Resonance (NMR) data. The predicted data is based on established spectroscopic principles and analysis of structurally related compounds. This document is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound in research and development settings.

Spectroscopic Data

The spectroscopic data for this compound (CAS No: 133184-80-2), also known as N-[2-Amino-4-(trifluoromethyl)phenyl]pyrrolidine, is summarized below.[1]

Mass Spectrometry

The mass spectrum of this compound was obtained by electron ionization. The molecular ion and key fragments are presented in Table 1.

Table 1: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
230100[M]+•
21140[M-F]+
16185[M-C₄H₈N]+
14530[M-C₄H₈N-NH₂]+

Data sourced from NIST/EPA/NIH Mass Spectral Library.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of the compound exhibits characteristic absorption bands corresponding to its functional groups. The key vibrational frequencies are detailed in Table 2.

Table 2: Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3470, 3380StrongN-H stretching (primary amine)
2970, 2880MediumC-H stretching (aliphatic)
1625StrongN-H bending (primary amine)
1520, 1470StrongC=C stretching (aromatic ring)
1330Very StrongC-F stretching (trifluoromethyl group)
1250StrongC-N stretching (aromatic amine)
1120Very StrongC-F stretching (trifluoromethyl group)

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted proton NMR spectrum is detailed in Table 3. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 3: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Notes
~7.15d (J ≈ 2 Hz)1HAr-H (H-6)The proton ortho to the trifluoromethyl group is expected to be a doublet due to coupling with H-4.
~6.95dd (J ≈ 8, 2 Hz)1HAr-H (H-4)This proton is coupled to both H-3 and H-6.
~6.70d (J ≈ 8 Hz)1HAr-H (H-3)The proton ortho to the pyrrolidinyl group is coupled to H-4.
~4.50br s2H-NH₂The amine protons typically appear as a broad singlet and their chemical shift is concentration and solvent dependent.
~3.20t (J ≈ 7 Hz)4HN-CH₂ (Pyrrolidine)Protons on the carbons directly attached to the nitrogen of the pyrrolidine ring.
~1.95m4HCH₂-CH₂ (Pyrrolidine)Protons on the other two carbons of the pyrrolidine ring.

The predicted carbon-13 NMR spectrum is presented in Table 4, with chemical shifts (δ) referenced to TMS.

Table 4: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Notes
~145.0C-2 (Ar)The carbon bearing the pyrrolidinyl group is expected to be significantly downfield.
~140.0C-1 (Ar)The carbon bearing the amino group.
~125.0 (q, J ≈ 272 Hz)-CF₃The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
~122.0 (q, J ≈ 32 Hz)C-5 (Ar)The carbon bearing the trifluoromethyl group will show coupling to the fluorine atoms.
~118.0C-6 (Ar)Aromatic methine carbon.
~115.0C-4 (Ar)Aromatic methine carbon.
~112.0C-3 (Ar)Aromatic methine carbon.
~52.0N-CH₂ (Pyrrolidine)Pyrrolidine carbons attached to nitrogen.
~26.0CH₂-CH₂ (Pyrrolidine)The other two pyrrolidine carbons.

Experimental Protocols

General Spectroscopic Methods
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry : The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced directly, and the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

  • Infrared (IR) Spectroscopy : The gas-phase IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

Plausible Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of N-aryl pyrrolidines is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective when the aromatic ring is activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a leaving group. A subsequent reduction of the nitro group yields the desired aniline.

Materials:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)pyrrolidine

  • To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-nitro-5-(trifluoromethyl)phenyl)pyrrolidine.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound via nucleophilic aromatic substitution followed by nitro group reduction.

G A 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene C Nucleophilic Aromatic Substitution A->C B Pyrrolidine B->C D 1-(2-Nitro-5-(trifluoromethyl)phenyl)pyrrolidine C->D K₂CO₃, DMF 80-100 °C E Reduction D->E Fe, NH₄Cl EtOH/H₂O, Reflux F 2-(Pyrrolidin-1-yl)-5- (trifluoromethyl)aniline E->F

Caption: Synthetic pathway for this compound.

Disclaimer: The NMR data provided is predictive and should be confirmed by experimental analysis. The synthesis protocol is a plausible route based on established chemical principles and may require optimization.

References

Methodological & Application

Synthesis Protocol for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed synthesis protocol for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, a valuable substituted aniline derivative for researchers, scientists, and drug development professionals. Substituted anilines are important scaffolds in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used cross-coupling reaction for the formation of C-N bonds.[1] This protocol outlines the reaction of 2-bromo-4-(trifluoromethyl)aniline with pyrrolidine, offering a reliable pathway to the desired product.

Reaction Principle

The synthesis of this compound is achieved via a Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide (2-bromo-4-(trifluoromethyl)aniline) with a primary or secondary amine (pyrrolidine) in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Subsequent reductive elimination yields the desired N-aryl amine product and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high reaction efficiency.

Experimental Protocol

Materials:

  • 2-Bromo-4-(trifluoromethyl)aniline

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-bromo-4-(trifluoromethyl)aniline (1.0 equiv), cesium carbonate (1.5 equiv), and Xantphos (0.1 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv) and anhydrous toluene to the Schlenk tube.

  • Addition of Amine: Add pyrrolidine (1.5 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

ParameterValue
Starting Material 2-Bromo-4-(trifluoromethyl)aniline
Reagent Pyrrolidine
Catalyst Tris(dibenzylideneacetone)dipalladium(0)
Ligand Xantphos
Base Cesium Carbonate
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 12 hours
Typical Yield Good to excellent (specific yield should be determined experimentally)
Product Purity >95% after chromatography

Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 2-bromo-4-(trifluoromethyl)aniline, Cs2CO3, and Xantphos in a Schlenk tube inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd2(dba)3 and Anhydrous Toluene inert->catalyst amine Add Pyrrolidine catalyst->amine heat Heat to 100 °C and Stir for 12h amine->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with EtOAc and Filter through Celite cool->dilute wash Wash with NaHCO3 (aq) and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note & Protocol: Palladium-Catalyzed Synthesis of N-(4-(Trifluoromethyl)phenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental procedure for the synthesis of N-(4-(trifluoromethyl)phenyl)pyrrolidine via a Buchwald-Hartwig amination reaction. This C-N cross-coupling method is a cornerstone of modern medicinal chemistry for the synthesis of aryl amines. The protocol outlines the coupling of 4-bromobenzotrifluoride with pyrrolidine using a palladium catalyst and a suitable phosphine ligand. The procedure includes a comprehensive list of materials, step-by-step instructions for reaction setup, monitoring, workup, and purification, as well as a summary of reaction parameters.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. Aryl amines are prevalent structural motifs in a vast number of biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these bonds. This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The trifluoromethyl group is a key functional group in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol details the synthesis of N-(4-(trifluoromethyl)phenyl)pyrrolidine, a common building block, by coupling 4-bromobenzotrifluoride with pyrrolidine. The procedure utilizes a common catalyst system, (dba)₂Pd, and a biarylphosphine ligand, XPhos, known for its high reactivity in C-N coupling reactions.

Experimental Protocol

Materials and Equipment

Reagents:

  • 4-Bromobenzotrifluoride (1.0 mmol, 225 mg)

  • Pyrrolidine (1.2 mmol, 85 mg, 101 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) - [(dba)₂Pd] (0.015 mmol, 13.7 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (Anhydrous, 2.0 mL)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon) with manifold

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and UV lamp

Reaction Setup and Execution
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add (dba)₂Pd (13.7 mg), XPhos (14.3 mg), and sodium tert-butoxide (135 mg).

  • Evacuation and Backfilling: Seal the Schlenk tube with a septum and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes. This process, known as evacuating and backfilling, should be repeated three times to ensure all oxygen is removed.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene (2.0 mL), 4-bromobenzotrifluoride (225 mg), and pyrrolidine (101 µL) via syringe.

  • Reaction Conditions: Place the sealed Schlenk tube in a pre-heated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

Workup and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (10 mL) and filter it through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with brine (2 x 10 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to yield the pure product, N-(4-(trifluoromethyl)phenyl)pyrrolidine.

Data Presentation

The following table summarizes the quantitative parameters for the described protocol.

ParameterValueNotes
Aryl Halide 4-Bromobenzotrifluoride1.0 mmol, 1.0 eq
Amine Pyrrolidine1.2 mmol, 1.2 eq
Palladium Source (dba)₂Pd0.015 mmol, 1.5 mol%
Ligand XPhos0.03 mmol, 3.0 mol%
Base Sodium tert-butoxide (NaOtBu)1.4 mmol, 1.4 eq
Solvent Toluene2.0 mL (0.5 M concentration)
Temperature 100 °C
Reaction Time 4-24 hoursMonitor by TLC or GC-MS for completion.
Typical Yield >90%Yields are highly dependent on purity of reagents and technique.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd Catalyst, Ligand, & Base to Schlenk Tube B 2. Purge with N2/Ar (Evacuate & Backfill x3) A->B C 3. Add Solvent, Aryl Halide, & Amine B->C D 4. Heat to 100 °C C->D E 5. Stir & Monitor (4-24h via TLC/GC-MS) D->E F 6. Cool & Dilute with Ethyl Acetate E->F G 7. Filter through Celite F->G H 8. Wash with Brine G->H I 9. Dry (MgSO4) & Concentrate H->I J 10. Purify via Column Chromatography I->J K Final Product J->K

Caption: A flowchart illustrating the key steps of the experimental procedure.

Catalytic Cycle

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd2_complex L(Ar)Pd(II)-X amine_binding Amine Coordination pd2_complex->amine_binding -X- pd2_amine L(Ar)Pd(II)-NHR2 hx_base HX + Base-H+ amine_binding->hx_base re Reductive Elimination pd2_amine->re re->pd0 product Ar-NR2 re->product arx Ar-X arx->oa amine R2NH + Base amine->amine_binding

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Application Notes and Protocols for the N-arylation of Pyrrolidine with 2-Bromo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of pyrrolidine with 2-bromo-4-(trifluoromethyl)aniline. The primary method described is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely employed for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of N-aryl pyrrolidine motifs in biologically active compounds.

The presence of an electron-withdrawing trifluoromethyl group on the aryl bromide substrate, 2-bromo-4-(trifluoromethyl)aniline, presents unique considerations for optimizing reaction conditions. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product, N-[2-bromo-4-(trifluoromethyl)phenyl]pyrrolidine.

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl amine product and regenerate the active Pd(0) catalyst.[1][2] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate these steps and ensure the stability of the palladium intermediates.

Key Reaction Components and Conditions

The successful N-arylation of pyrrolidine with 2-bromo-4-(trifluoromethyl)aniline is highly dependent on the careful selection and optimization of the following components. The table below summarizes various components and conditions that can be employed for this transformation, based on established Buchwald-Hartwig amination protocols.

ComponentExamplesRole & Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Source of the active Pd(0) catalyst. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Catalyst loading typically ranges from 1-5 mol%.[3][4]
Ligand XPhos, RuPhos, BrettPhos, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), dppe (1,2-Bis(diphenylphosphino)ethane)Bulky, electron-rich phosphine ligands are essential for promoting oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.[3][5]
Base NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)Required for the deprotonation of the amine to form the palladium-amido complex. Strong, non-nucleophilic bases like NaOt-Bu are commonly used.[3][5]
Solvent Toluene, Dioxane, Tetrahydrofuran (THF)Anhydrous, deoxygenated aprotic solvents are necessary to prevent catalyst deactivation and side reactions. The reaction is typically run at a concentration of 0.1-1.0 M.
Temperature 80-120 °CElevated temperatures are generally required to drive the reaction to completion. Microwave irradiation can also be employed to reduce reaction times.[4]
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst and some ligands are sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using Schlenk techniques or a glovebox.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig N-arylation reaction.

experimental_workflow reagents Reagent Preparation (Inert Atmosphere) setup Reaction Setup (Catalyst, Ligand, Base, Reactants, Solvent) reagents->setup Add to reaction vessel reaction Reaction (Heating/Stirring) setup->reaction Heat to set temperature workup Work-up (Cooling, Filtration) reaction->workup Monitor completion (TLC/LC-MS) purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Logical Relationship of Reaction Components

The interplay between the key components of the Buchwald-Hartwig amination is crucial for a successful reaction. The diagram below outlines the logical relationship of these components.

reaction_components cluster_reactants Reactants cluster_catalytic_system Catalytic System ArylHalide 2-Bromo-4-(trifluoromethyl)aniline Product N-[2-Bromo-4-(trifluoromethyl)phenyl]pyrrolidine ArylHalide->Product Amine Pyrrolidine Amine->Product Catalyst Palladium Precatalyst Catalyst->Product enables Ligand Phosphine Ligand Ligand->Catalyst activates Base Base Base->Amine activates Solvent Anhydrous Solvent Solvent->ArylHalide Solvent->Amine Solvent->Catalyst dissolves

Caption: Logical relationship of key reaction components.

Detailed Experimental Protocol

This protocol is a general guideline for the N-arylation of pyrrolidine with 2-bromo-4-(trifluoromethyl)aniline and may require optimization for specific laboratory conditions and scales.

Materials and Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles for liquid transfers

  • Heating mantle or oil bath with a temperature controller

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for product characterization

Reagents:

  • 2-Bromo-4-(trifluoromethyl)aniline (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate (for work-up and chromatography)

  • Hexanes (for chromatography)

  • Celite

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add 2-bromo-4-(trifluoromethyl)aniline (1.0 equiv) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl bromide. Add pyrrolidine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[2-bromo-4-(trifluoromethyl)phenyl]pyrrolidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Pyrrolidine is a corrosive and flammable liquid.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Note: Analytical Characterization of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the analytical methodologies for the characterization of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed to ensure the identity, purity, and quality of the compound, employing a suite of standard analytical techniques. This document outlines procedures for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Representative data is presented in structured tables, and experimental workflows are visualized to facilitate implementation in a laboratory setting.

Introduction

This compound is a substituted aniline derivative of increasing interest in medicinal chemistry and drug development due to its unique structural motifs. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The pyrrolidine moiety introduces a non-aromatic heterocyclic component, which can impact solubility and conformational flexibility. Given its potential role in the synthesis of active pharmaceutical ingredients (APIs), robust and reliable analytical methods for the comprehensive characterization of this compound are essential for quality control and regulatory compliance.

This document provides detailed protocols for the structural elucidation and purity assessment of this compound using orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of chemical compounds and identifying any related impurities. A reversed-phase HPLC method is presented here for the analysis of this compound.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% TFA) in a gradient elution.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area.

Data Presentation:

Table 1: Representative HPLC Data

ParameterValue
Retention Time~ 8.5 min
Purity (Area %)> 99%
Tailing Factor< 1.5
Theoretical Plates> 5000

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Set HPLC Parameters A->D B Prepare Standard Solution E Inject Solutions B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both retention time and mass spectral data, enabling confident identification of the target compound and any potential impurities.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra. Identify the main peak by its retention time and comparison of its mass spectrum with theoretical fragmentation patterns.

Data Presentation:

Table 2: Representative GC-MS Data

ParameterValue
Retention Time~ 10.2 min
Molecular Ion (M+)m/z 230
Key Fragment Ionsm/z 211, 183, 160, 70

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample C Inject Sample A->C B Set GC-MS Parameters B->C D Acquire Data C->D E Analyze TIC D->E F Interpret Mass Spectrum E->F G Identify Compound F->G

Caption: GC-MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl₃ in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS (0.00 ppm for ¹H and 0.0 ppm for ¹³C).

Data Presentation:

Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20d1HAr-H
~ 6.85dd1HAr-H
~ 6.70d1HAr-H
~ 4.00br s2H-NH₂
~ 3.10t4HN-CH₂ (pyrrolidine)
~ 1.95m4H-CH₂- (pyrrolidine)

Table 4: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 145.0C-N (aniline)
~ 138.0C-N (pyrrolidine)
~ 128.0 (q)C-CF₃
~ 125.0 (q)-CF₃
~ 120.0Ar-C
~ 115.0Ar-C
~ 112.0Ar-C
~ 52.0N-CH₂ (pyrrolidine)
~ 26.0-CH₂- (pyrrolidine)

Logical Relationship in NMR Analysis

NMR_Logic cluster_experiment Experimental cluster_data Data Analysis cluster_conclusion Conclusion Sample Sample Preparation H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR Chem_Shift Chemical Shifts H1_NMR->Chem_Shift Integration Integration H1_NMR->Integration Multiplicity Multiplicity H1_NMR->Multiplicity C13_NMR->Chem_Shift Correlation 2D NMR (Optional) Chem_Shift->Correlation Integration->Correlation Multiplicity->Correlation Structure Structural Confirmation Correlation->Structure

Caption: NMR analysis logic.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Presentation:

Table 5: Representative FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3450-3300Medium, SharpN-H stretch (primary amine)
~ 2970-2850MediumC-H stretch (aliphatic)
~ 1620StrongN-H bend (primary amine)
~ 1580StrongC=C stretch (aromatic)
~ 1320StrongC-N stretch (aromatic amine)
~ 1120Very StrongC-F stretch (trifluoromethyl)

Experimental Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation A Place Sample on ATR B Acquire IR Spectrum A->B C Identify Characteristic Peaks B->C D Assign Functional Groups C->D

Caption: FT-IR analysis workflow.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for confident confirmation of the compound's identity, assessment of its purity, and identification of its key structural features. These protocols are essential for ensuring the quality and consistency of this important chemical intermediate in research and development settings.

Application Note: 1H and 13C NMR Spectral Analysis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data presentation framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. The methodologies outlined herein are intended to guide researchers in obtaining and interpreting high-quality NMR data for structural elucidation and purity assessment. While specific spectral data for this compound is not publicly available, this note serves as a comprehensive template for its analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in drug development and organic synthesis, NMR is a cornerstone for the structural verification of newly synthesized compounds, impurity profiling, and quality control.

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structure combines an aromatic aniline ring, a pyrrolidine moiety, and a trifluoromethyl group, leading to a unique electronic and conformational profile. Accurate structural characterization is paramount, and ¹H and ¹³C NMR provide the necessary resolution to confirm the connectivity and chemical environment of each atom. This application note outlines the standardized procedures for acquiring and analyzing the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

A carefully standardized sample preparation protocol is crucial for obtaining high-resolution NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for organic molecules of this type due to its excellent dissolving power and relatively clean spectral window.[1] Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the sample's solubility.[1]

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[2]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing: For sensitive samples or long-term experiments, degassing the sample by bubbling an inert gas (e.g., argon) through the solution can prevent signal broadening from dissolved oxygen.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate to cover the expected proton signals.

  • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is standard.

  • Number of Scans: 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

  • Temperature: Spectra are usually acquired at a constant temperature, typically 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.

  • Spectral Width: A spectral width of 0 to 220 ppm will encompass the expected range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm for both ¹H and ¹³C spectra. If using other solvents, reference to the residual solvent peak.[3][4]

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Pick all significant peaks in both spectra.

Data Presentation

The acquired and processed NMR data for this compound should be summarized in clear, tabular formats.

Table 1: ¹H NMR Spectral Data (Placeholder)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
[Expected Aromatic Region][e.g., d, dd][e.g., 8.2, 2.1][e.g., 1H][e.g., Ar-H]
[Expected Aromatic Region][e.g., d][e.g., 8.2][e.g., 1H][e.g., Ar-H]
[Expected Aromatic Region][e.g., s][e.g., 1H][e.g., Ar-H]
[Expected Amine Region][e.g., br s][e.g., 2H]NH₂
[Expected Pyrrolidine Region][e.g., t][e.g., 6.8][e.g., 4H]N-CH₂
[Expected Pyrrolidine Region][e.g., p][e.g., 6.8][e.g., 4H]CH₂

Table 2: ¹³C NMR Spectral Data (Placeholder)

Chemical Shift (δ) ppmAssignment
[Expected Aromatic Region][e.g., Ar-C]
[Expected Aromatic Region][e.g., Ar-C]
[Expected Aromatic Region][e.g., Ar-C-N]
[Expected Aromatic Region][e.g., Ar-C-CF₃]
[Expected CF₃ Region]CF₃
[Expected Pyrrolidine Region]N-CH₂
[Expected Pyrrolidine Region]CH₂

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire 1H Spectrum transfer->acquire_h1 acquire_c13 Acquire 13C Spectrum transfer->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference assign Peak Assignment reference->assign interpret Structural Interpretation assign->interpret

Caption: Experimental workflow for NMR spectral analysis.

Caption: Structure of this compound.

Results and Discussion

A detailed analysis of the ¹H and ¹³C NMR spectra is required for the unequivocal structural confirmation of this compound.

¹H NMR Spectrum Analysis (Expected):

  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the aniline ring are expected to appear in this region. Due to the electron-donating nature of the amino and pyrrolidinyl groups and the electron-withdrawing trifluoromethyl group, these protons will exhibit distinct chemical shifts and coupling patterns (doublets and doublets of doublets).

  • Amine Protons (Variable): The two protons of the primary amine (NH₂) will likely appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent.

  • Pyrrolidine Protons (δ 1.5-3.5 ppm): The eight protons of the pyrrolidine ring are expected to show two distinct multiplets. The four protons on the carbons adjacent to the nitrogen (N-CH₂) will be deshielded and appear downfield compared to the four protons on the other two carbons.

¹³C NMR Spectrum Analysis (Expected):

  • Aromatic Region (δ 110-150 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon atoms attached to the nitrogen and the trifluoromethyl group will have characteristic chemical shifts.

  • Trifluoromethyl Carbon (δ ~120-130 ppm): The carbon of the CF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms.

  • Pyrrolidine Carbons (δ ~25-50 ppm): Two signals are anticipated for the pyrrolidine ring carbons, with the carbons adjacent to the nitrogen appearing at a lower field.

Conclusion

This application note provides a standardized framework for the ¹H and ¹³C NMR analysis of this compound. Adherence to the detailed experimental protocols for sample preparation, data acquisition, and processing will ensure the generation of high-quality, reproducible spectral data. The provided templates for data presentation and the general guidelines for spectral interpretation will aid researchers in the structural elucidation and characterization of this and similar molecules.

References

mass spectrometry fragmentation pattern of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of published experimental mass spectra for this specific compound, this note also presents a predicted fragmentation pattern based on established principles of mass spectrometry. The proposed fragmentation pathways and characteristic ions can serve as a guide for the identification and structural elucidation of this molecule and related compounds in complex matrices.

Introduction

This compound is a substituted aniline derivative incorporating a pyrrolidine ring and a trifluoromethyl group. Such compounds are of interest in medicinal chemistry and drug development due to their potential biological activities. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile small molecules.[1] Electron Ionization (EI) is a commonly used technique in GC-MS that provides reproducible fragmentation patterns, often referred to as a molecule's "fingerprint," which are invaluable for structural elucidation.[2][3]

This application note outlines a comprehensive GC-MS methodology suitable for the analysis of this compound and predicts its primary fragmentation pathways under EI conditions.

Experimental Protocols

The following is a general protocol for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra by removing interferences and concentrating the analyte.[4]

  • Reagents and Solvents: Use high-purity, HPLC, or MS-grade solvents (e.g., Ethyl Acetate, Methanol, Acetonitrile).

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.

    • Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Extraction from Aqueous Matrix (e.g., Plasma, Water):

    • To 1 mL of the aqueous sample, add a suitable internal standard if quantitative analysis is required.

    • Adjust the sample pH to >10 with 1.0 M Sodium Hydroxide (NaOH) to ensure the aniline is in its free base form.[1]

    • Perform a liquid-liquid extraction (LLE) by adding 3 mL of ethyl acetate or dichloromethane, vortexing for 2 minutes, and centrifuging to separate the layers.

    • Carefully transfer the organic layer to a clean tube. Repeat the extraction twice more.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100-200 µL. The sample is now ready for GC-MS analysis.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5) is recommended for its versatility with aromatic amines.[6]

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI)[2]

    • Ionization Energy: 70 eV[2]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40 - 400

    • Mode: Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.[6]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of the molecular ion (M•+) of this compound (Molecular Weight: 230.23 g/mol ) is predicted to be driven by the presence of the nitrogen atoms and the stability of the aromatic ring. The primary cleavage is expected to be alpha-cleavage adjacent to the nitrogen atoms.[7]

Predicted Mass Fragments

The following table summarizes the predicted major ions in the EI mass spectrum.

Predicted m/z Proposed Ion Structure / Identity Fragmentation Pathway
230[C₁₁H₁₃F₃N₂]⁺•Molecular Ion (M⁺•)
229[M - H]⁺Loss of a hydrogen radical
215[M - CH₃]⁺Loss of a methyl radical from the pyrrolidine ring
161[M - C₄H₈N]⁺Alpha-cleavage with loss of pyrrolidinyl radical
160[M - C₄H₉N]⁺•Cleavage of pyrrolidine ring
70[C₄H₈N]⁺Pyrrolidinyl cation
Proposed Fragmentation Pathways

The molecular ion (m/z 230) is expected to be reasonably abundant due to the stability of the aromatic ring.[8] The primary fragmentation pathways are initiated by the radical cation on one of the nitrogen atoms.

  • Alpha-Cleavage at the Pyrrolidine Ring: The most favorable initial fragmentation is the cleavage of the C-N bond between the aromatic ring and the pyrrolidine nitrogen. This can lead to the formation of a fragment at m/z 161 by loss of the pyrrolidinyl radical.

  • Fragmentation of the Pyrrolidine Moiety: The pyrrolidine ring itself can fragment. A common pathway for N-alkyl amines is alpha-cleavage, leading to the formation of the stable pyrrolidinyl cation at m/z 70 . This is often a base peak or at least a very prominent ion in the spectra of pyrrolidine-containing compounds.

  • Loss of a Hydrogen Radical: A peak at m/z 229 ([M-1]⁺) is common for aromatic compounds, resulting from the loss of a hydrogen atom.[8]

  • Loss of a Methyl Radical: Fragmentation within the pyrrolidine ring can lead to the loss of a methyl group (CH₃•), resulting in an ion at m/z 215 .

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for this compound.

G cluster_main Predicted Fragmentation Pathway M Molecular Ion C₁₁H₁₃F₃N₂⁺• m/z 230 F229 [M-H]⁺ m/z 229 M->F229 - H• F215 [M-CH₃]⁺ m/z 215 M->F215 - CH₃• F161 [M-C₄H₈N]⁺ m/z 161 M->F161 - C₄H₈N• (α-cleavage) F70 Pyrrolidinyl Cation [C₄H₈N]⁺ m/z 70 M->F70 Pyrrolidine fragmentation

Caption: Predicted EI fragmentation of this compound.

Conclusion

This application note provides a robust GC-MS protocol for the analysis of this compound. While experimental data is not publicly available, the predicted fragmentation pattern, based on fundamental principles of mass spectrometry, offers a valuable starting point for the identification and structural confirmation of this compound. The key predicted fragments at m/z 230 (M⁺•), 161 (loss of pyrrolidinyl radical), and 70 (pyrrolidinyl cation) are expected to be characteristic ions in its electron ionization mass spectrum. Researchers can use this information to develop analytical methods for screening, confirmation, and quantification in various research and development settings.

References

Application Note: FT-IR Spectroscopy of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. The characteristic infrared absorption bands corresponding to the primary functional groups of the molecule are discussed and tabulated. A general protocol for sample preparation and spectral acquisition is also provided to guide researchers in obtaining high-quality FT-IR data for this and similar compounds. This information is valuable for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction

This compound is a substituted aniline derivative containing a pyrrolidine ring and a trifluoromethyl group. These functional groups impart specific chemical properties relevant to its potential applications in medicinal chemistry and materials science. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This note serves as a practical guide for the FT-IR analysis of this specific molecule.

Molecular Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its primary functional groups: the aromatic amine, the pyrrolidine ring, the aromatic ring, and the trifluoromethyl group. The predicted vibrational frequencies are summarized in Table 1.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3300Aromatic AmineN-H Asymmetric StretchMedium
3330-3250Aromatic AmineN-H Symmetric StretchMedium
3100-3000Aromatic RingC-H StretchMedium to Weak
2960-2850Pyrrolidine RingC-H StretchMedium to Strong
1650-1580Aromatic AmineN-H BendMedium
1600-1585Aromatic RingC=C StretchMedium
1500-1400Aromatic RingC=C StretchMedium
1335-1250Aromatic AmineC-N StretchStrong
1300-1100Trifluoromethyl GroupC-F StretchStrong
1250-1020Pyrrolidine RingC-N StretchMedium to Weak
910-665Aromatic AmineN-H WagStrong, Broad

Note: The exact peak positions and intensities may vary depending on the sample state (solid or liquid) and the specific instrument used.

Experimental Protocol

This section provides a general procedure for acquiring the FT-IR spectrum of this compound.

Materials:

  • This compound sample

  • FT-IR Spectrometer (e.g., equipped with a DTGS detector)

  • Sample holder (e.g., KBr pellet press, ATR accessory)

  • Potassium Bromide (KBr), IR grade

  • Spatula

  • Agate mortar and pestle

  • Solvent for cleaning (e.g., acetone, isopropanol)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to obtain a reference spectrum of the empty sample compartment.

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of IR-grade KBr powder into an agate mortar.

    • Add a very small amount of the this compound sample (approximately 1-2% by weight).

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to a KBr pellet press die.

    • Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder within the FT-IR spectrometer's sample compartment.

    • Acquire the FT-IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).

    • Identify and label the significant absorption peaks.

    • Compare the observed peak positions with the expected values in Table 1 and relevant literature data to confirm the compound's identity and purity.

Visualization of Experimental Workflow

FT_IR_Workflow start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation (KBr Pellet or ATR) background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum data_processing Data Processing (Baseline Correction, etc.) acquire_spectrum->data_processing data_analysis Data Analysis (Peak Identification) data_processing->data_analysis end_node End data_analysis->end_node

Caption: Experimental workflow for FT-IR spectroscopy.

Interpretation of Key Spectral Features

  • N-H Stretching (3400-3250 cm⁻¹): The presence of two distinct bands in this region would be characteristic of the primary amine (-NH₂) group, corresponding to asymmetric and symmetric stretching vibrations.[1][2]

  • C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring will appear just below 3000 cm⁻¹.[1]

  • C-F Stretching (1300-1100 cm⁻¹): The trifluoromethyl group will give rise to one or more strong absorption bands in this region, which is a key diagnostic feature for this compound.

  • Aromatic C=C and Amine C-N Stretching (1600-1250 cm⁻¹): The absorptions from the aromatic ring C=C stretching and the strong aromatic amine C-N stretching will be prominent in this fingerprint region.[2][3]

Conclusion

FT-IR spectroscopy is an effective tool for the structural characterization of this compound. By identifying the characteristic absorption frequencies of its constituent functional groups, researchers can confirm the identity and assess the purity of the compound. The protocol and data presented in this application note provide a solid foundation for the FT-IR analysis of this molecule.

References

Application Notes and Protocols for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline Derivatives as Potential p53-MDM2 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 plays a crucial role in cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage and oncogenic activation. Its functions are tightly regulated, in large part, by the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby maintaining p53 at low levels in normal, unstressed cells.[1] In many human cancers, the p53 signaling pathway is inactivated, not by mutation of the TP53 gene itself, but by the overexpression of MDM2.[2] This overexpression leads to the excessive degradation of p53, allowing cancer cells to evade apoptosis and continue to proliferate.

The inhibition of the p53-MDM2 protein-protein interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancers that retain wild-type p53.[3] Small molecules that can disrupt this interaction can stabilize p53, leading to the induction of p53-dependent downstream pathways, culminating in cell cycle arrest and apoptosis of tumor cells. Derivatives of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, particularly those belonging to the broader class of pyrrolidones, have been investigated as potential inhibitors of the p53-MDM2 interaction.[3][4] These compounds are designed to mimic the key interactions of the p53 N-terminal domain with the hydrophobic cleft of MDM2.

This document provides a summary of the potential biological targets of these derivatives, focusing on the p53-MDM2 interaction. It includes a compilation of quantitative data for representative pyrrolidone-based inhibitors, a detailed experimental protocol for a fluorescence polarization assay to measure the inhibition of the p53-MDM2 interaction, and diagrams of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following table summarizes the in vitro activity of several pyrrolidone-based inhibitors of the p53-MDM2 interaction. The data is compiled from various scientific publications and illustrates the potency of these compounds in biochemical and cellular assays.

Compound IDStructureTargetAssay TypeKi (nM)IC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 5 Not specifiedp53-MDM2Not specified780---[3]
Compound 41 Not specifiedp53-MDM2Not specified260-A549Not specified[3]
Compound 60a Not specifiedp53-MDM2Not specified150-A549Not specified[3]
Compound 8b Arylpyrrolidone derivativep53-MDM2Not specified90-A549Not specified[5]
Compound 8g Arylpyrrolidone derivativep53-MDM2Not specified90-A549Not specified[5]
Compound 4h Unsaturated pyrrolidone derivativep53-MDM2Not specified-Not specifiedHCT116Not specified[4]
RO5353 Pyrrolidine-based inhibitorp53-MDM2Binding Assay-<100SJSA0.009 - 22.7[6]
RO2468 Pyrrolidine-based inhibitorp53-MDM2Binding Assay-<100SJSA0.009 - 22.7[6]

Signaling Pathway

The p53-MDM2 signaling pathway is a critical cellular regulatory circuit. Under normal conditions, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, this interaction is disrupted, leading to p53 stabilization and activation.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription p21 p21 p53->p21 activates transcription BAX BAX p53->BAX activates transcription PUMA PUMA p53->PUMA activates transcription Proteasome Proteasome p53->Proteasome MDM2->p53 promotes degradation MDM2->Proteasome ubiquitination Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis Inhibitor 2-(Pyrrolidin-1-yl)-5- (trifluoromethyl)aniline derivative Inhibitor->MDM2 inhibits interaction

Caption: The p53-MDM2 signaling pathway and the mechanism of inhibition.

Experimental Protocols

Fluorescence Polarization Assay for p53-MDM2 Interaction

This protocol describes a fluorescence polarization (FP) assay to measure the inhibitory activity of test compounds on the p53-MDM2 interaction.[7][8] The assay is based on the principle that a small fluorescently labeled p53-derived peptide will have a low polarization value when free in solution, but a high polarization value when bound to the much larger MDM2 protein. Inhibitors of the interaction will displace the fluorescent peptide, resulting in a decrease in polarization.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide (e.g., TAMRA-labeled)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Nutlin-3)

  • 384-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in DMSO.

    • Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or control to the wells of a 384-well plate.

    • Add a solution of MDM2 protein in assay buffer to each well.

    • Add a solution of the fluorescently labeled p53 peptide in assay buffer to each well. The final concentrations of MDM2 and the fluorescent peptide should be optimized for the specific assay conditions but are typically in the low nanomolar range.

    • Include control wells:

      • Negative control (0% inhibition): MDM2 protein, fluorescent peptide, and assay buffer with DMSO (no inhibitor).

      • Positive control (100% inhibition): Fluorescent peptide and assay buffer with DMSO (no MDM2 protein).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., for TAMRA, excitation ~540 nm, emission ~590 nm).

  • Data Analysis:

    • The raw polarization values (in millipolarization units, mP) are used to calculate the percentage of inhibition for each compound concentration.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(Sample mP - Positive Control mP) / (Negative Control mP - Positive Control mP)])

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

experimental_workflow start Start compound_prep 1. Compound Preparation (Serial Dilution) start->compound_prep assay_setup 2. Assay Setup in 384-well Plate (Add Compound, MDM2, Fluorescent Peptide) compound_prep->assay_setup incubation 3. Incubation (Room Temperature, Dark) assay_setup->incubation measurement 4. Measurement (Fluorescence Polarization Reader) incubation->measurement data_analysis 5. Data Analysis (Calculate % Inhibition, Determine IC50) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the fluorescence polarization assay.

Conclusion

Derivatives of this compound represent a class of compounds with the potential to inhibit the p53-MDM2 protein-protein interaction. The data and protocols presented here provide a framework for researchers to investigate these and similar molecules as potential cancer therapeutics. The fluorescence polarization assay is a robust and high-throughput method for quantifying the inhibitory activity of these compounds and for guiding structure-activity relationship studies in the development of novel p53-MDM2 inhibitors.

References

Application Notes and Protocols: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline is a versatile building block in medicinal chemistry. Its unique structure, combining a pyrrolidine ring and a trifluoromethyl group on an aniline scaffold, offers a valuable starting point for the synthesis of novel therapeutic agents. The pyrrolidine moiety is a privileged structure known to enhance bioavailability and molecular recognition, while the trifluoromethyl group can improve metabolic stability and lipophilicity. This document provides an overview of the potential applications of this compound and detailed protocols for its derivatization and biological evaluation, based on published research on structurally related molecules.

Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and inflammatory diseases. The core structure is amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological properties to target specific biological pathways.

Key Potential Applications:

  • Oncology: As a scaffold for the development of kinase inhibitors, microtubule-targeting agents, and dihydrofolate reductase (DHFR) inhibitors.

  • Inflammatory Diseases: As a precursor for compounds targeting components of the inflammatory response, such as the NLRP3 inflammasome.

Data Summary of Structurally Related Compounds

The following table summarizes the biological activities of compounds containing the pyrrolidinyl-aniline or trifluoromethyl-aniline core, demonstrating the potential of derivatives of this compound.

Compound ClassTargetBiological ActivityCell Line/AssayIC50/EC50
Pyrrolidine-derived thiosemicarbazonesDihydrofolate reductase (DHFR)Enzyme InhibitionDHFR enzyme assay12.37 ± 0.48 µM to 54.10 ± 0.72 µM[1]
Benzimidazole derivative (PPTMB)Tubulin, JNKAntiproliferativePC-3, DU-145, LNCaP2.0 - 3.3 µM[2][3]
Benzo[1][3][4]triazine derivativeSrc KinaseKinase InhibitionSrc enzyme assayPotent inhibition[5]
Imidazo[1,2-b]pyridazine derivativesFLT3-ITD, FLT3-D835YKinase InhibitionRecombinant kinase assaysNanomolar to submicromolar range[6]
Pyrrolo[2,3-d]pyrimidine (GSK2606414)PERKKinase InhibitionHuman tumor xenograftGrowth inhibition[7]
Pyridazine derivative (ASP0965)NLRP3 InflammasomeIL-1β InhibitionIn vitro IL-1β assayPotent inhibition[8]

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolidine-Derived Thiosemicarbazone

This protocol is adapted from the synthesis of pyrrolidine-derived thiosemicarbazones, which have shown activity as DHFR inhibitors.[1]

Objective: To synthesize a thiosemicarbazone derivative of this compound to explore its potential as a DHFR inhibitor.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Anhydrous Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Substituted thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Synthesis of the Aldehyde Intermediate:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-fluorobenzaldehyde (1.1 equivalents) in DMF.

    • Add anhydrous K2CO3 (2 equivalents) to the mixture.

    • Heat the reaction mixture at 90°C for 12 hours with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the aldehyde intermediate.

  • Synthesis of the Thiosemicarbazone:

    • Dissolve the purified aldehyde intermediate (1 equivalent) in ethanol.

    • Add a solution of the desired substituted thiosemicarbazide (1.1 equivalents) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry to obtain the final thiosemicarbazone derivative.

Protocol 2: In Vitro DHFR Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized compounds against dihydrofolate reductase (DHFR).[1]

Objective: To determine the IC50 value of the synthesized compounds against DHFR.

Materials:

  • Synthesized test compounds

  • Dihydrofolate reductase (DHFR) enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Potassium phosphate buffer (pH 7.5)

  • Methotrexate (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and methotrexate in DMSO.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

  • Add 10 µL of the test compound solution at various concentrations to the respective wells.

  • Add 20 µL of DHFR enzyme solution and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of DHF and 10 µL of NADPH.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Antiproliferative Sulforhodamine B (SRB) Assay

This protocol is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines, as demonstrated in the evaluation of a pyrrolidine-containing benzimidazole derivative.[2]

Objective: To determine the IC50 of derivatized compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC-3, DU-145, LNCaP)

  • Cell culture medium with 5% FBS

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10%

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Trizma base, 10 mM

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Fix the cells by gently adding cold 10% TCA and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB with 10 mM Trizma base.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound are hypothesized to exert their biological effects through various mechanisms, including:

  • Kinase Inhibition: The aniline scaffold is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases such as Src, FLT3, and PERK, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[5][6][7]

  • Microtubule Disruption: Some pyrrolidine-containing compounds have been shown to interfere with tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[2][3]

  • JNK Pathway Activation: Disruption of microtubule dynamics can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can, in turn, trigger mitochondria-mediated apoptosis.[2][3]

  • NLRP3 Inflammasome Inhibition: The trifluoromethylphenyl moiety has been incorporated into inhibitors of the NLRP3 inflammasome, suggesting a role in modulating the inflammatory response by preventing the release of pro-inflammatory cytokines like IL-1β.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start 2-(Pyrrolidin-1-yl)-5- (trifluoromethyl)aniline intermediate Aldehyde Intermediate start->intermediate Reaction with 4-Fluorobenzaldehyde final_compound Thiosemicarbazone Derivative intermediate->final_compound Reaction with Thiosemicarbazide dhfr_assay DHFR Inhibition Assay final_compound->dhfr_assay srb_assay Antiproliferative (SRB) Assay final_compound->srb_assay ic50 IC50 Determination dhfr_assay->ic50 srb_assay->ic50

Caption: Synthetic and biological evaluation workflow.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway compound Pyrrolidine Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Arrest microtubule->g2m Induces jnk JNK Activation g2m->jnk Leads to mito Mitochondrial Apoptosis jnk->mito apoptosis Cell Death mito->apoptosis

Caption: Proposed mechanism of action for anticancer activity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features make it an ideal candidate for derivatization to target a range of biological pathways implicated in cancer and inflammation. The provided protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this versatile chemical entity. Further investigation into the structure-activity relationships of its derivatives will be crucial for optimizing their potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming the critical C-N bond.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and effective method is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, such as 2-bromo-5-(trifluoromethyl)aniline, with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][4] This method is widely adopted due to its high functional group tolerance and broad substrate scope.[4]

Q2: Which aryl halide precursor is recommended: 2-bromo, 2-chloro, or 2-iodo-5-(trifluoromethyl)aniline?

A2: Aryl bromides and iodides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations.[1] 2-Bromo-5-(trifluoromethyl)aniline is a common and commercially available starting material that provides a good balance of reactivity and stability. While aryl chlorides are often cheaper, they may require more specialized and active catalyst systems to achieve good yields.[5]

Q3: Why is the choice of ligand so critical for this reaction?

A3: The phosphine ligand is crucial as it stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[6][7] Bulky, electron-rich phosphine ligands are often necessary to promote the reaction, prevent catalyst decomposition, and minimize side reactions like beta-hydride elimination.[6][8]

Q4: Can this reaction be performed without a glovebox?

A4: Yes, while a glovebox is ideal, the reaction can be successfully performed using standard Schlenk techniques.[6][7] The key is to maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction, as the Pd(0) catalyst is sensitive to oxygen.[6] Solvents and liquid reagents should be anhydrous and thoroughly degassed prior to use.[7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[6]1a. Ensure all reagents and solvents are properly degassed. 1b. Use rigorous inert atmosphere techniques (Schlenk line or glovebox).[6][7] 1c. Consider using a more air-stable palladium precatalyst (e.g., a pre-formed Pd-ligand complex).
2. Inappropriate Ligand/Base Combination: The choice of ligand and base is highly substrate-dependent.[6]2a. For this electron-deficient aniline, a strong, non-coordinating base like NaOtBu is often effective.[6] 2b. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[3]
3. Low Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction.[6]3a. Gradually increase the reaction temperature in 10 °C increments (typically 80-110 °C).[4][6] 3b. Be aware that excessive heat can cause catalyst degradation.[6]
4. Impure Starting Materials: Impurities in the aryl halide or amine can poison the catalyst.[6]4a. Purify starting materials before use (e.g., recrystallization, distillation, or column chromatography). 4b. Verify the purity of commercial reagents.
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with hydrogen.1a. This can be caused by moisture or competing reaction pathways. Ensure anhydrous conditions. 1b. A different ligand/base system may be needed to favor the desired C-N coupling.
2. Diarylation: The product aniline reacts with another molecule of aryl halide.2a. This is more common with primary amines. While the target is a secondary aniline, this can indicate overly harsh conditions. 2b. Consider lowering the reaction temperature or using a slightly less active catalyst system.
Difficult Product Purification 1. Co-elution with Ligand/Byproducts: The product has a similar polarity to the phosphine oxide or other reaction components.1a. Perform an acidic wash (e.g., 1M HCl) during workup to extract the basic aniline product into the aqueous layer, leaving non-basic impurities in the organic phase. Neutralize the aqueous layer and re-extract the product. 1b. Try a different solvent system for column chromatography.
2. Persistent Palladium Contamination: The final product is colored or contains residual palladium.2a. Filter the crude reaction mixture through a pad of Celite before aqueous workup.[7] 2b. Consider treating the organic solution of the product with a palladium scavenger.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination to synthesize the target compound, based on literature for similar substrates. This should serve as a starting point for optimization.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2475-85
2Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1685-95
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1001280-90
4Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene8016>90

This data is compiled from general protocols for similar transformations and should be used as a guideline.[7][9] Yields are highly dependent on the specific substrate and reaction scale.

Optimized Experimental Protocol

This protocol describes a general method for the palladium-catalyzed amination of 2-bromo-5-(trifluoromethyl)aniline with pyrrolidine.

Reagents & Equipment:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • Pyrrolidine (anhydrous)

  • Pd(OAc)₂ (Palladium(II) Acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • NaOtBu (Sodium tert-butoxide)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-(trifluoromethyl)aniline (1.0 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and XPhos (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6][9]

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv.). Then, add anhydrous toluene (to achieve a concentration of ~0.2 M) followed by pyrrolidine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).[4][7]

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.[7] Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualizations

TroubleshootingWorkflow start Problem: Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_materials Verify Starting Materials start->check_materials cause_catalyst Cause: O₂/H₂O Contamination or Catalyst Degradation check_catalyst->cause_catalyst Inactive? sol_catalyst Solution: Use degassed solvents. Employ Schlenk/glovebox techniques. Use fresh/air-stable precatalyst. cause_catalyst->sol_catalyst cause_temp Cause: Suboptimal Temperature check_conditions->cause_temp cause_reagents Cause: Incorrect Ligand/Base/Solvent check_conditions->cause_reagents sol_temp Solution: Increase temperature (e.g., 80°C → 100°C) cause_temp->sol_temp sol_reagents Solution: Screen alternative bulky phosphine ligands and strong bases (e.g., XPhos, NaOtBu) cause_reagents->sol_reagents cause_purity Cause: Impurities in Aryl Halide or Amine check_materials->cause_purity Impure? sol_purity Solution: Purify starting materials (distillation, recrystallization, etc.) cause_purity->sol_purity

Caption: Troubleshooting flowchart for low-yield synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Add Reagents (Ar-Br, Pd Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert add 3. Add Base, Solvent, Amine inert->add heat 4. Heat & Stir (80-110 °C) add->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench & Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify product 8. Pure Product purify->product

References

identifying byproducts in the synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For this specific synthesis, the reactants would be 2-halo-5-(trifluoromethyl)aniline (where halo is typically bromo or chloro) and pyrrolidine.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The typical starting materials and reagents include:

  • Aryl halide: 2-bromo-5-(trifluoromethyl)aniline or 2-chloro-5-(trifluoromethyl)aniline. Aryl bromides are generally more reactive than aryl chlorides.[1][2]

  • Amine: Pyrrolidine.

  • Palladium catalyst: A palladium(0) source is required. Often, a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a preformed palladium(0) complex is used.[1][3]

  • Phosphine ligand: Bulky, electron-rich phosphine ligands are crucial for the reaction's success. Examples include BINAP, P(o-tolyl)₃, and specialized biaryl phosphine ligands like BrettPhos.[3]

  • Base: A non-nucleophilic base is used to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[3]

  • Solvent: Anhydrous, deoxygenated solvents are necessary. Toluene, dioxane, and THF are commonly used.[2][4]

Q3: What are the potential major byproducts in this synthesis?

A3: While the reaction can be high-yielding, several byproducts can form:

  • Hydrodehalogenation byproduct: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom to form 4-(trifluoromethyl)aniline.

  • Amine coupling byproduct: The starting aniline can couple with the aryl halide.

  • Ligand-related byproducts: Oxidation or degradation of the phosphine ligand can occur.

  • Homocoupling of the aryl halide: This can lead to the formation of bithiophene-like structures if the starting material contains a thiophene ring, or more generally, biaryl compounds.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[1]
Poor choice of ligandScreen different phosphine ligands. The choice of ligand is critical and substrate-dependent.
Inefficient baseEnsure the base is strong enough and sufficiently soluble in the reaction medium. Sodium tert-butoxide is a common and effective choice.
Low reaction temperatureGradually increase the reaction temperature. Some Buchwald-Hartwig reactions require heating to proceed at a reasonable rate.[2]
Poor quality of reagents/solventsUse anhydrous and deoxygenated solvents. Ensure starting materials are pure.
Formation of Significant Byproducts HydrodehalogenationThis can be caused by impurities or side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Side reactions of functional groupsThe trifluoromethyl group is generally stable, but other functional groups on more complex substrates could be sensitive to the reaction conditions.
Difficulty in Product Isolation/Purification Similar polarity of product and starting materialsOptimize the chromatographic separation conditions (e.g., solvent system, column material).
Emulsion formation during workupAdd brine or a small amount of a different organic solvent to break the emulsion.

Experimental Protocol: Synthesis of this compound

This is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (1-5 mol%) and racemic-BINAP (1-5 mol%).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add 2-bromo-5-(trifluoromethyl)aniline (1 equivalent) and pyrrolidine (1.2-1.5 equivalents).

  • Add sodium tert-butoxide (1.4-2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Issue Identified check_conversion Low or No Conversion? start->check_conversion check_byproducts Significant Byproduct Formation? check_conversion->check_byproducts No catalyst Check Catalyst/Ligand Activity check_conversion->catalyst Yes check_isolation Difficulty in Isolation/Purification? check_byproducts->check_isolation No hydrodehalogenation Identify Hydrodehalogenation Byproduct check_byproducts->hydrodehalogenation Yes chromatography Optimize Chromatography check_isolation->chromatography Yes end Successful Synthesis check_isolation->end No base Verify Base Strength/Solubility catalyst->base temp Increase Reaction Temperature base->temp reagents Check Reagent/Solvent Quality temp->reagents reagents->end side_reactions Investigate Other Side Reactions hydrodehalogenation->side_reactions side_reactions->end workup Modify Workup Procedure chromatography->workup workup->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

solubility issues of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. It provides essential information on solubility, along with troubleshooting advice and detailed experimental protocols to address common challenges encountered during its use.

Predicted Solubility Profile

Disclaimer: The following data are predictive and should be confirmed experimentally.

SolventSolvent TypePredicted SolubilityRationale
WaterHighly Polar ProticVery LowThe hydrophobic trifluoromethylphenyl and pyrrolidinyl groups are expected to dominate, leading to poor aqueous solubility.
Methanol, EthanolPolar ProticModerate to HighThe polar hydroxyl group of the alcohols can interact with the amine, and the alkyl chain can solvate the non-polar parts of the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a powerful, versatile solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a strong solvent for many organic molecules.
AcetonitrilePolar AproticModerateOffers a balance of polarity and is a common solvent for chromatography and reactions.
Dichloromethane (DCM)HalogenatedHighThe non-polar nature of DCM should effectively solvate the aromatic and pyrrolidine rings.
ChloroformHalogenatedHighSimilar in properties to DCM, it is expected to be a good solvent.
Ethyl AcetateModerately Polar AproticModerate to HighA versatile ester solvent that should offer good solubility.
Tetrahydrofuran (THF)EtherModerate to HighThe ether oxygen can interact with the molecule, and the cyclic structure can solvate it effectively.
TolueneAromatic HydrocarbonModerateThe aromatic nature of toluene will interact favorably with the phenyl ring of the compound.
Hexane, HeptaneNon-polarLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar alkanes.
5% Hydrochloric Acid (aq)Acidic AqueousHighThe basic aniline nitrogen can be protonated to form a water-soluble salt.[1][2]
5% Sodium Hydroxide (aq)Basic AqueousVery LowThe compound lacks acidic protons, and the basic conditions will not enhance its solubility in water.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise when working with this compound.

Q1: My compound is not dissolving in my chosen organic solvent, even though it is predicted to be soluble. What should I do?

A1:

  • Increase the temperature: Gently warming the mixture can increase the rate of dissolution and the solubility limit. Always check the compound's stability at elevated temperatures.

  • Use sonication: Applying ultrasonic waves can help break up solid aggregates and accelerate the dissolution process.

  • Try a stronger solvent: If you are using a solvent with moderate predicted solubility, switch to one with a higher predicted solubility, such as DMSO or DMF.

  • Check for impurities: The presence of insoluble impurities can give the appearance of poor solubility. Consider re-purifying your compound.

Q2: The compound precipitates out of solution when I add an aqueous buffer to my organic stock solution. How can I prevent this?

A2: This is a common issue when a compound has low aqueous solubility.

  • Increase the co-solvent percentage: The final concentration of the organic solvent in your aqueous mixture may be too low. Try increasing the percentage of your organic co-solvent (e.g., DMSO, ethanol). Be mindful that high concentrations of organic solvents can be detrimental to biological assays.

  • Adjust the pH: Since this compound is an aniline derivative, its aqueous solubility is likely pH-dependent. The basic amine can be protonated in acidic conditions, forming a more soluble salt. Try using a buffer with a lower pH (e.g., pH 3-5).[2][3]

  • Lower the salt concentration: High concentrations of salts in your buffer can sometimes decrease the solubility of organic compounds (the "salting out" effect). If possible, try using a buffer with a lower ionic strength.

Q3: How can I prepare an aqueous solution of this compound for biological assays?

A3: Given the predicted low water solubility, direct dissolution in aqueous media is challenging.

  • Use a co-solvent system: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Then, dilute this stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Acidic formulation: For some applications, you may be able to prepare a stock solution in a dilute acidic solution (e.g., 0.1 M HCl) to form the soluble hydrochloride salt. This should then be diluted into your final buffer, but be aware of the final pH of your solution.

  • Advanced formulation strategies: For in-vivo studies or when co-solvents are not viable, consider advanced formulation techniques such as creating cyclodextrin complexes, solid dispersions, or nanosuspensions to enhance aqueous solubility.[3]

Experimental Protocols

To obtain accurate quantitative solubility data, standardized experimental methods are necessary. Below are two common protocols for determining the solubility of this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This method is straightforward and involves determining the mass of a solute dissolved in a saturated solution.

Materials:

  • This compound

  • Selected solvents

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to pellet the excess solid.

  • Carefully transfer a known volume (e.g., 1.0 mL) of the supernatant to a pre-weighed, clean vial.

  • Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a drying oven at a temperature that will not degrade the compound.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility in g/L or mg/mL.

Protocol 2: Shake-Flask Method with HPLC Analysis

This is a more sensitive method that uses High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved compound.

Materials:

  • This compound

  • Selected solvents

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable column and detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Create a series of standard solutions by serially diluting the stock solution.

    • Inject each standard into the HPLC and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Prepare Saturated Solutions:

    • Add an excess amount of the compound to vials containing a known volume of each test solvent.

    • Seal the vials and place them in a thermostatic shaker (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Sample Analysis:

    • After equilibration, centrifuge the samples to settle the excess solid.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase) to a concentration that falls within the range of your calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

  • Calculate Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (See predicted solubility table) start->check_solvent try_stronger Try a stronger solvent (e.g., DMSO, DMF) check_solvent->try_stronger No physical_methods Apply physical methods: - Gentle heating - Sonication check_solvent->physical_methods Yes try_stronger->physical_methods check_purity Is the compound pure? physical_methods->check_purity purify Re-purify the compound check_purity->purify No aqueous_issue Is this an aqueous precipitation issue? check_purity->aqueous_issue Yes purify->start adjust_ph Adjust pH to be more acidic (e.g., pH 3-5) aqueous_issue->adjust_ph Yes success Success: Compound dissolved aqueous_issue->success No, issue resolved increase_cosolvent Increase organic co-solvent % adjust_ph->increase_cosolvent Still precipitates adjust_ph->success Success increase_cosolvent->success Success fail Issue persists: Consider advanced formulation increase_cosolvent->fail Still precipitates

References

stability and degradation of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific stability and degradation data for this compound are not extensively available in public literature. The information provided here is based on general chemical principles, data from structurally similar compounds, and standard forced degradation methodologies. It is intended to guide researchers in designing and interpreting their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, particularly under acidic conditions?

A1: Like many aniline derivatives, this compound is susceptible to degradation through oxidation and hydrolysis, especially under acidic conditions. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aniline moiety.[1][2] Discoloration, often to a yellow or brownish hue, can be an initial sign of degradation, likely due to oxidation.[1][2]

Q2: How does the trifluoromethyl group affect the stability of the molecule in an acidic medium?

Q3: What are the expected degradation products of this compound in an acidic solution?

A3: While specific degradation products for this molecule have not been reported, based on the chemistry of similar compounds, potential degradation pathways under acidic conditions could include:

  • Hydrolysis of the Pyrrolidine Ring: Acid-catalyzed hydrolysis could lead to the opening of the pyrrolidine ring.

  • Hydrolysis of the Trifluoromethyl Group: As mentioned, this could result in the formation of a carboxylic acid derivative.[2]

  • Oxidation of the Aniline Moiety: Even in the absence of external oxidizing agents, degradation can lead to oxidized species, such as nitroso or nitro derivatives, especially with exposure to air.[1]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1] For long-term storage, refrigeration at 2-8°C is advisable.[2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the compound (yellowing/browning) in solid state or in solution. Oxidation of the aniline group.[1][2]- Store the compound under an inert atmosphere.[1]- Protect from light.[1][2]- Before use, check purity via HPLC or TLC.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) after exposure to acidic conditions. Degradation of the parent compound.- Isolate and characterize the new peaks using mass spectrometry (MS) and NMR to identify degradation products.- Adjust the pH of the solution to a less acidic range if the application allows.- Reduce the exposure time to acidic conditions.
Poor recovery of the compound from an acidic aqueous solution during extraction. Protonation of the aniline and pyrrolidine nitrogens, leading to increased water solubility.- Before extraction with an organic solvent, adjust the pH of the aqueous solution to be basic (pH > 8) to deprotonate the compound and increase its partitioning into the organic phase.
Inconsistent results in bioassays or chemical reactions. Use of a degraded stock solution.- Prepare fresh stock solutions for each experiment.- Regularly monitor the purity of stock solutions using an appropriate analytical method.[1]

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Objective: To identify potential degradation products and determine the rate of degradation under acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), various concentrations (e.g., 0.1 M, 1 M)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • In separate labeled vials, add a known volume of the stock solution.

    • Add the acidic solution (e.g., 0.1 M HCl, 1 M HCl) to achieve the desired final concentration of the compound and acid.

    • Prepare a control sample with the compound in the solvent without acid.

    • Incubate the samples at a controlled temperature (e.g., room temperature, 40°C, 60°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation process.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for aniline derivatives.[6][7]

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • If using LC-MS, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

  • Data Interpretation:

    • Calculate the percentage of degradation at each time point.

    • Attempt to identify the structure of the major degradation products based on their mass spectra and comparison with potential structures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in MeOH) stress_acid Add Acidic Solution (e.g., 0.1 M HCl) prep_stock->stress_acid stress_control Prepare Control (No Acid) prep_stock->stress_control incubation Incubate at Controlled Temp (e.g., 40°C) stress_acid->incubation stress_control->incubation sampling Withdraw Aliquots (t = 0, 2, 4, 8, 24h) incubation->sampling neutralize Neutralize with NaOH sampling->neutralize hplc_analysis Analyze by HPLC/LC-MS neutralize->hplc_analysis calc_degradation Calculate % Degradation hplc_analysis->calc_degradation identify_products Identify Degradation Products hplc_analysis->identify_products

Caption: Workflow for a forced degradation study under acidic conditions.

degradation_pathway cluster_products Potential Degradation Products parent 2-(Pyrrolidin-1-yl)-5- (trifluoromethyl)aniline hydrolysis_pyrrolidine Pyrrolidine Ring-Opened Product parent->hydrolysis_pyrrolidine Acid Hydrolysis hydrolysis_cf3 Carboxylic Acid Derivative parent->hydrolysis_cf3 Acid Hydrolysis (Harsh Conditions) oxidation Oxidized Aniline (e.g., Nitroso-derivative) parent->oxidation Oxidation

Caption: Hypothetical degradation pathways under acidic conditions.

References

preventing side reactions in the synthesis of trifluoromethylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethylaniline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in trifluoromethylaniline synthesis can arise from several factors. Below is a troubleshooting guide to help you identify and address the issue.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. In some cases, ensuring an excess of a key reagent, like the trifluoromethylating agent or a catalyst, may be necessary.[2]

  • Side Reactions:

    • Aniline Polymerization: Anilines are susceptible to oxidation and polymerization, which can be a major cause of low yields.[3]

      • Solution: Using a protecting group for the aniline nitrogen can prevent this. The tert-butoxycarbonyl (Boc) group is a common and effective choice. It is stable under many reaction conditions and can be removed with acid.[4]

    • Formation of Isomers: The synthesis can sometimes yield a mixture of ortho, meta, and para isomers.

      • Solution: The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For instance, in bromination reactions, the amino group typically directs substitution to the para position unless it is sterically hindered.[5]

  • Sub-optimal Reaction Conditions:

    • Temperature: Temperature control is critical. Some reactions are exothermic and require initial cooling to prevent the formation of byproducts.[2] In other cases, a higher temperature may be needed to drive the reaction to completion.[6]

    • Solvent: The choice of solvent can significantly impact the reaction outcome. For example, hexafluoroisopropanol (HFIP) has been shown to be uniquely effective in promoting the selective trifluoromethylarylation of alkenes with anilines.[3]

    • Atmosphere: For radical reactions, it is crucial to exclude oxygen from the reaction mixture.[7]

Q2: I am observing unexpected side products in my reaction mixture. How can I identify and prevent them?

A2: The formation of unexpected side products is a common issue. Here are some likely culprits and solutions:

  • Oxidation of the Aniline: The amino group of aniline can be oxidized to form nitroso or nitro derivatives, especially if the starting material has degraded.[8]

    • Solution: Ensure the purity of your starting aniline. If it has developed a yellow or brownish color, it may have degraded.[8] Storing anilines under an inert atmosphere (nitrogen or argon) and protected from light can prevent degradation.[8] Using a protecting group like Boc can also prevent oxidation during the reaction.

  • Over-reduction: If your synthesis involves the reduction of a nitro group, over-reduction to other functional groups can occur.

    • Solution: Closely monitor the reaction by TLC to avoid over-reduction.[7] Careful selection of the reducing agent and control of reaction time are key.

  • Formation of Di-halogenated Products: In halogenation reactions, it's possible to introduce more than one halogen atom onto the aromatic ring.

    • Solution: Control the stoichiometry of the halogenating agent carefully. Dropwise addition of the reagent can help to avoid localized high concentrations that lead to multiple halogenations.[1]

Q3: How do I choose and use a protecting group for the aniline nitrogen?

A3: Protecting the aniline nitrogen is an effective strategy to prevent side reactions such as oxidation and polymerization. The tert-butoxycarbonyl (Boc) group is a widely used and versatile option.

  • Why use a Boc group? The Boc group is stable to many nucleophiles and bases, making it compatible with a wide range of reaction conditions.[4] It can be easily removed under acidic conditions.[9]

  • How to introduce the Boc group: The most common method is to react the aniline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF).[9]

  • How to remove the Boc group: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic procedures for trifluoromethylaniline derivatives.

Table 1: Comparison of Reaction Conditions for the Synthesis of Brominated Trifluoromethylanilines

Starting MaterialBrominating AgentSolventTemperatureTimeYieldPurityReference
3-(Trifluoromethyl)anilineN-Bromosuccinimide (NBS)DMFRoom Temp.3 h90-92%Not Specified[1]
N,N-dimethyl-3-(trifluoromethyl)aniline2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-oneDichloromethane-10°C to Room Temp.~1 hHighHigh[5]
3-AminobenzotrifluorideN-Bromosuccinimide (NBS)DMF20°C3 h92%Not Specified[1]

Table 2: Yields for the Synthesis of Various Trifluoromethylaniline Derivatives

ProductStarting MaterialsKey Reagents/CatalystYieldReference
2-Methyl-3-trifluoromethylaniline2-Chloro-3-trifluoromethylanilinePd/C, H₂70-75%[11]
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline4-Bromo-3-(trifluoromethyl)anilineTrimethyl phosphate70-80%[9]
5-Amino-2-bromobenzotrifluoride2-Bromo-5-nitrobenzotrifluorideRaney Ni, H₂98.8%[1]
Methyl 4-acetamido-3-(trifluoromethoxy)benzoateMethyl 4-(N-(trifluoromethoxy)acetamido)benzoateHeat (120°C)85%[7]
N,2-dimethyl-N-(trifluoromethyl)anilineN-methyl-2-methylanilineCF₃SO₂Na, PPh₃, AgF82%[12]
N,3-dimethyl-N-(trifluoromethyl)anilineN-methyl-3-methylanilineCF₃SO₂Na, PPh₃, AgF75%[12]
4-methoxy-N-methyl-N-(trifluoromethyl)anilineN-methyl-4-methoxyanilineCF₃SO₂Na, PPh₃, AgF77%[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline using NBS [1]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Extraction: Wash the organic layer with brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a brownish solid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Methyl-3-trifluoromethylaniline [11]

This synthesis involves a multi-step process starting from 2-chloro-3-trifluoromethylaniline. The final step is detailed below:

  • Reaction Setup: In a pressure reaction kettle, add 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride, ethanol, a Pd/C catalyst, and an alkali.

  • Hydrogenation: Replace the air in the system with hydrogen. React the mixture for 48 hours under 4 kg of hydrogen pressure.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Purification: Remove the solvent from the filtrate and distill the residue under reduced pressure to obtain the final product.

Protocol 3: Boc Protection of an Aniline [9]

  • Reaction Setup: Dissolve the aniline in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (TEA) as a base, followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, the work-up typically involves an aqueous extraction to remove the base and any water-soluble byproducts, followed by drying and concentration of the organic layer.

Protocol 4: Boc Deprotection of an Aniline [9]

  • Reaction Setup: Dissolve the Boc-protected aniline in dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid.

  • Work-up: After the reaction is complete, the acid is typically neutralized with a base (e.g., sodium bicarbonate solution), followed by extraction, drying of the organic layer, and solvent removal.

Visualized Workflows and Logic

Troubleshooting_Low_Yield Troubleshooting Guide for Low Reaction Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Incomplete complete Reaction Complete check_completion->complete Complete cause_incomplete Potential Causes: - Insufficient reaction time - Low temperature - Reagent stoichiometry incomplete->cause_incomplete check_side_products Analyze for Side Products (NMR, MS) complete->check_side_products solution_incomplete Solutions: - Increase reaction time - Increase temperature - Add excess reagent cause_incomplete->solution_incomplete side_products Side Products Detected check_side_products->side_products Yes no_side_products No Major Side Products check_side_products->no_side_products No cause_side_products Common Side Products: - Polymerization - Oxidation - Isomer formation side_products->cause_side_products check_workup Review Workup & Purification no_side_products->check_workup solution_side_products Solutions: - Use N-protecting group (e.g., Boc) - Use purified/fresh aniline - Optimize catalyst/conditions for regioselectivity cause_side_products->solution_side_products workup_issue Potential Issues: - Product loss during extraction - Degradation on silica gel - Inefficient crystallization check_workup->workup_issue solution_workup Solutions: - Optimize extraction pH/solvents - Use alternative purification (e.g., distillation) - Screen crystallization solvents workup_issue->solution_workup

Caption: A decision tree for troubleshooting low reaction yields.

Experimental_Workflow_Boc_Protection General Workflow for Boc Protection and Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Start: Trifluoromethylaniline dissolve_prot Dissolve in THF start_prot->dissolve_prot add_reagents_prot Add TEA and (Boc)₂O dissolve_prot->add_reagents_prot react_prot Stir at Room Temperature (Monitor by TLC) add_reagents_prot->react_prot workup_prot Aqueous Workup react_prot->workup_prot extract_prot Extract with Organic Solvent workup_prot->extract_prot dry_concentrate_prot Dry and Concentrate extract_prot->dry_concentrate_prot product_prot N-Boc-Trifluoromethylaniline dry_concentrate_prot->product_prot start_deprot Start: N-Boc-Trifluoromethylaniline product_prot->start_deprot Proceed to Deprotection dissolve_deprot Dissolve in DCM start_deprot->dissolve_deprot add_acid_deprot Add TFA dissolve_deprot->add_acid_deprot react_deprot Stir at Room Temperature add_acid_deprot->react_deprot neutralize_deprot Neutralize with Base (e.g., NaHCO₃) react_deprot->neutralize_deprot extract_deprot Extract with Organic Solvent neutralize_deprot->extract_deprot dry_concentrate_deprot Dry and Concentrate extract_deprot->dry_concentrate_deprot product_deprot Trifluoromethylaniline dry_concentrate_deprot->product_deprot

References

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. The primary focus is on the scale-up of the Buchwald-Hartwig amination, a common and effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (typically 2-bromo- or 2-chloro-5-(trifluoromethyl)aniline) and pyrrolidine. This method is favored due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods like nucleophilic aromatic substitution.

Q2: Which aryl halide is a better starting material: 2-bromo- or 2-chloro-5-(trifluoromethyl)aniline?

A2: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig aminations and often require milder reaction conditions. However, aryl chlorides are typically less expensive and more readily available, making them more attractive for large-scale synthesis. The choice often depends on a balance of reactivity, cost, and the efficiency of the chosen catalyst system. Modern catalyst systems with specialized ligands have significantly improved the efficiency of using aryl chlorides.

Q3: How critical is the purity of reagents and solvents for the success of the reaction?

A3: The purity of all reagents and solvents is critical. The palladium catalyst is susceptible to deactivation by impurities. Water and oxygen can interfere with the catalytic cycle, leading to reduced yields and the formation of byproducts. It is essential to use anhydrous, deoxygenated solvents and high-purity starting materials, especially on a larger scale where the impact of impurities is magnified.

Q4: Can this reaction be performed without a glovebox?

A4: While a glovebox provides the ideal inert atmosphere, the reaction can be successfully performed using standard Schlenk techniques. This involves using oven-dried glassware and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the setup and reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Deactivation - Ensure all reagents and solvents are pure and anhydrous. - Thoroughly degas the solvent before use. - Use a pre-catalyst or ensure efficient in-situ generation of the active Pd(0) species.
Incorrect Reaction Conditions - Optimize the reaction temperature; higher temperatures may be needed for less reactive aryl chlorides. - Extend the reaction time and monitor progress by TLC or LC-MS. - Adjust the concentration of the reactants.
Inappropriate Catalyst/Ligand System - Screen different phosphine ligands. Bulky, electron-rich ligands are often more effective for challenging substrates. - Optimize the palladium-to-ligand ratio (typically 1:1 to 1:2).
Ineffective Base - The strength of the base is crucial. Sodium tert-butoxide (NaOtBu) is a common strong base. For base-sensitive substrates, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.
Issue 2: Significant Byproduct Formation
Byproduct Possible Cause Mitigation Strategy
Hydrodehalogenation (replacement of halide with hydrogen) - A common side reaction, often due to β-hydride elimination competing with reductive elimination.- The choice of ligand is critical; bulky ligands can favor reductive elimination. - Lowering the reaction temperature may reduce the rate of this side reaction.
Homocoupling of Aryl Halide - Can occur in the presence of oxygen or due to catalyst decomposition.- Ensure a strictly inert atmosphere throughout the reaction. - Optimize the reaction temperature to avoid catalyst decomposition.
Issue 3: Scale-Up Challenges
Issue Possible Cause Solution
Poor Reproducibility from Lab Scale - Inefficient mixing and mass transfer in larger reactors. - Poor heat transfer leading to localized hot spots or lower overall temperature.- Ensure the reactor's agitation is sufficient for the increased volume and potential slurry formation. - Monitor the internal reaction temperature closely and adjust heating accordingly.
Increased Impurity Profile - Larger quantities of starting materials may introduce more impurities that can poison the catalyst.- Use reagents of appropriate quality for the scale of the reaction. - Consider an additional purification step for the starting materials if necessary.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a representative procedure based on typical conditions for Buchwald-Hartwig aminations of electron-deficient aryl halides. Optimization may be required.

Reagents and Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line apparatus or glovebox

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.03 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the same flask, add 2-bromo-5-(trifluoromethyl)aniline (1.0 equiv).

  • Solvent and Amine Addition: Remove the flask from the glovebox (if used) and add anhydrous, degassed toluene (to achieve a concentration of ~0.5 M with respect to the aryl bromide) via syringe, followed by the addition of pyrrolidine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Quantitative Data

The following tables provide representative data for the optimization of a Buchwald-Hartwig amination, based on analogous reactions. These should be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst, Ligand, and Base on Yield

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110Good to Excellent
2Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100High
3Pd(OAc)₂ (1)RuPhos (1.5)K₃PO₄ (2.0)Dioxane110Moderate to High
4Pd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)THF80High

Table 2: Solvent and Temperature Optimization

Entry Solvent Temperature (°C) Reaction Time (h) Observations
1Toluene11012-24Generally good yields, common solvent choice.
2Dioxane10016-24Can be effective, but requires careful purification to remove.
3THF8024Milder conditions, may be suitable for more sensitive substrates.
4t-BuOH9018Can be beneficial for solubility of some reagents.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (HNR₂) Pd(II)_Complex->Amine_Coordination + HNR₂ Amido_Complex Pd(II) Amido Complex [(L)Pd(Ar)(NR₂)]⁻ Amine_Coordination->Amido_Complex - Base-H⁺X⁻ Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Product Product (Ar-NR₂) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Conversion or Yield Check_Reagents Verify Reagent/Solvent Purity and Inert Atmosphere Start->Check_Reagents Optimize_Temp Optimize Temperature and Reaction Time Check_Reagents->Optimize_Temp If purity is confirmed Screen_Ligands Screen Different Ligands Optimize_Temp->Screen_Ligands If still low yield Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases If still low yield Success Successful Synthesis Screen_Bases->Success Optimization complete

Technical Support Center: Troubleshooting Failed Reactions of 2-Fluoro-5-(trifluoromethyl)aniline with Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-5-(trifluoromethyl)aniline and pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism between 2-fluoro-5-(trifluoromethyl)aniline and pyrrolidine?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Pyrrolidine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom on the aniline ring. The presence of the electron-withdrawing trifluoromethyl (-CF3) group, along with the fluorine atom, sufficiently activates the aromatic ring for nucleophilic attack. The reaction typically requires a base to deprotonate the pyrrolidine, increasing its nucleophilicity, or to neutralize the HF formed during the reaction.

Q2: My reaction is not proceeding to completion, or I am observing very low yield. What are the initial checks I should perform?

A2: For low conversion or yield, consider the following initial checks:

  • Reagent Quality: Ensure the purity of your starting materials. 2-Fluoro-5-(trifluoromethyl)aniline can degrade over time, and pyrrolidine can absorb water and carbon dioxide from the atmosphere. Use freshly distilled pyrrolidine if possible.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water can compete with pyrrolidine as a nucleophile and can also deactivate the base.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the pyrrolidine, while a base that is too strong might lead to side reactions. Ensure you are using the correct stoichiometry of the base.

  • Reaction Temperature: SNAr reactions often require heating. Verify that your reaction is being heated to the appropriate temperature and that the temperature is being monitored accurately.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

  • Reaction with the amino group: While the fluorine is the more likely leaving group, under certain conditions, side reactions involving the aniline's amino group could occur, though this is less common.

  • Decomposition of starting material or product: At excessively high temperatures or in the presence of strong bases, the starting materials or the desired product may decompose.

  • Formation of diaryl ethers: If water is present, hydrolysis of the starting material to form a phenol can occur, which can then react further.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the reaction of 2-fluoro-5-(trifluoromethyl)aniline with pyrrolidine.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Incorrect Solvent The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the intermediate and increase the reaction rate. Consider switching to one of these if you are using a less polar solvent.
Inappropriate Base If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaH, K₃PO₄, or an organic base like DBU or DIPEA. The pKa of the conjugate acid of the base should be higher than that of pyrrolidine.
Poor Quality of Reagents Use freshly opened or purified reagents. Distill pyrrolidine and ensure 2-fluoro-5-(trifluoromethyl)aniline is of high purity.
Presence of Water Dry all glassware in an oven before use and run the reaction under an inert atmosphere. Use anhydrous solvents.
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can lead to decomposition and side reactions. Try running the reaction at a lower temperature for a longer duration.
Base is Too Strong or Nucleophilic A very strong base might deprotonate other positions on the aromatic ring or react in an undesired manner. Consider using a milder base like K₃PO₄ or Cs₂CO₃.
Air (Oxygen) Exposure Some organic molecules can be sensitive to oxidation. Ensure the reaction is properly blanketed with an inert gas.

Experimental Protocols

General Procedure for the Synthesis of N-(5-(trifluoromethyl)-2-aminophenyl)pyrrolidine:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq).

  • Add an anhydrous polar aprotic solvent such as DMSO, DMF, or NMP (5-10 mL per mmol of aniline).

  • Add pyrrolidine (1.2-1.5 eq).

  • Add a suitable base (e.g., K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by monitoring the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical yield data based on common trends in SNAr reactions to guide optimization. Actual yields may vary.

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1TolueneK₂CO₃11024<10
2DMFK₂CO₃1001245
3DMSOK₂CO₃120865
4NMPK₃PO₄120680
5DMSONaH80490

Visualizations

Reaction Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Failed (Low/No Yield) CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) CheckReagents->Analysis CheckConditions->Analysis NoProduct No Product Formation Analysis->NoProduct LowYield Low Yield with Byproducts Analysis->LowYield Purification Purification Issues Analysis->Purification OptimizeSolvent Optimize Solvent NoProduct->OptimizeSolvent OptimizeBase Optimize Base LowYield->OptimizeBase OptimizeTemp Optimize Temperature LowYield->OptimizeTemp Success Successful Reaction OptimizeSolvent->Success OptimizeBase->Success OptimizeTemp->Success ModifyPurification Modify Purification Method Purification->ModifyPurification ModifyPurification->Success

Caption: A logical workflow for troubleshooting failed reactions.

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_product Product 2-fluoro-5-(trifluoromethyl)aniline 2-fluoro-5-(trifluoromethyl)aniline Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2-fluoro-5-(trifluoromethyl)aniline->Meisenheimer_Complex + Pyrrolidine + Base Pyrrolidine Pyrrolidine Pyrrolidine->Meisenheimer_Complex N-(5-(trifluoromethyl)-2-aminophenyl)pyrrolidine N-(5-(trifluoromethyl)-2-aminophenyl)pyrrolidine Meisenheimer_Complex->N-(5-(trifluoromethyl)-2-aminophenyl)pyrrolidine - F⁻

Caption: The SNAr reaction pathway for the synthesis.

Technical Support Center: Regioselectivity in Pyrrolidine Addition to Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the nucleophilic aromatic substitution (SNAr) of pyrrolidine with trifluoromethyl-substituted anilines.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (-CF₃) group important in my aniline substrate?

A1: The trifluoromethyl group is a strong electron-withdrawing group.[1][2][3] Its presence significantly deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5] This electronic effect is crucial for the addition of nucleophiles like pyrrolidine.

Q2: What are the likely positions for pyrrolidine to add to a trifluoromethyl aniline?

A2: In SNAr reactions, the nucleophile typically displaces a leaving group (like a halide) at a position that is ortho or para to a strong electron-withdrawing group, such as the trifluoromethyl group.[5][6] The regioselectivity (the preference for one isomer over another) will depend on several factors, including the position of the leaving group and any other substituents on the aniline ring.

Q3: How does pyrrolidine compare to other amine nucleophiles in this reaction?

A3: Pyrrolidine is a cyclic secondary amine and is generally considered a good nucleophile due to its conformational rigidity and the availability of the nitrogen lone pair.[7] Its reactivity can be influenced by solvent and the presence of a base.

Q4: Can the reaction conditions be modified to favor a specific regioisomer?

A4: Yes, modifying reaction parameters such as solvent, temperature, base, and reaction time can influence the regioselectivity. For instance, steric hindrance can be exploited by using bulkier reagents or by adjusting the temperature to favor the thermodynamically more stable product.[8]

Troubleshooting Guide: Improving Regioselectivity

Poor regioselectivity is a common issue, leading to a mixture of products that can be difficult to separate. This guide provides a systematic approach to troubleshoot and optimize your reaction.

Logical Flow for Troubleshooting

troubleshooting_flow start Start: Poor Regioselectivity Observed check_purity 1. Verify Starting Material Purity start->check_purity analyze_products 2. Characterize Product Mixture (NMR, LC-MS) check_purity->analyze_products temp_effect 3. Modify Reaction Temperature analyze_products->temp_effect Identify major/minor isomers solvent_effect 4. Screen Different Solvents temp_effect->solvent_effect Lower temp for thermodynamic control Higher temp for kinetic control base_effect 5. Evaluate Base Strength and Sterics solvent_effect->base_effect Polar aprotic vs. protic time_effect 6. Conduct a Time-Course Study base_effect->time_effect Non-nucleophilic vs. hindered base end End: Optimized Regioselectivity time_effect->end Check for isomerization over time

Caption: A step-by-step workflow for troubleshooting poor regioselectivity.

Issue Potential Cause Suggested Solution
Low yield of desired isomer Suboptimal Reaction Temperature: The reaction may be running under kinetic control, favoring the formation of an undesired isomer.Vary the temperature. Lower temperatures often favor the thermodynamically more stable product. Conversely, higher temperatures may be necessary if the desired product is the kinetically favored one.
Inappropriate Solvent: Solvent polarity can influence the stability of the transition state and the final products.Screen a range of solvents. Compare polar aprotic solvents (e.g., DMF, DMSO) with non-polar solvents (e.g., toluene, dioxane).
Incorrect Base: The choice of base can affect the nucleophilicity of pyrrolidine and may also play a role in steric interactions.Experiment with different bases. Try inorganic bases (e.g., K₂CO₃, Cs₂CO₃) versus non-nucleophilic organic bases (e.g., DBU, DIPEA).
Formation of multiple products Isomerization: The initially formed product may be isomerizing under the reaction conditions.Conduct a time-course study. Analyze aliquots of the reaction mixture at different time points to determine if the product ratio changes over time.
Competing Reaction Pathways: The substrate may have multiple reactive sites.Consider protecting groups. If other functional groups on the aniline are interfering, consider using a suitable protecting group strategy.

Experimental Protocols

General Protocol for Pyrrolidine Addition to a Halogenated Trifluoromethyl Aniline

This protocol is a starting point and should be optimized for your specific substrate.

Materials:

  • Halogenated trifluoromethyl aniline (e.g., 4-fluoro-2-(trifluoromethyl)aniline)

  • Pyrrolidine

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the halogenated trifluoromethyl aniline (1.0 eq) and the base (2.0 eq).

  • Add the anhydrous solvent and stir the mixture.

  • Add pyrrolidine (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization of Regioselectivity: A Tabulated Approach

Systematically vary one parameter at a time while keeping others constant to determine the optimal conditions for your desired regioisomer.

Table 1: Effect of Solvent on Regioselectivity

Entry Solvent Temperature (°C) Time (h) Ratio (ortho:para) Yield (%)
1DMF80121 : 2.575
2DMSO80121 : 3.182
3Toluene110242.2 : 160
4Dioxane100241.8 : 165

Table 2: Effect of Base on Regioselectivity

Entry Base Solvent Temperature (°C) Ratio (ortho:para) Yield (%)
1K₂CO₃DMSO801 : 3.182
2Cs₂CO₃DMSO801 : 3.588
3DBUDMSO801 : 2.879
4NaHDMSO801 : 3.385

Visualizing Reaction Pathways and Influencing Factors

Proposed Mechanism for SNAr

SNAr_Mechanism reactant Aniline-CF3-X + Pyrrolidine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product Product + X- intermediate->product Loss of Leaving Group factors regioselectivity Regioselectivity substrate Substrate - Position of -CF3 - Position of Leaving Group - Steric Hindrance regioselectivity->substrate influenced by nucleophile Nucleophile (Pyrrolidine) - Basicity - Concentration regioselectivity->nucleophile influenced by conditions Reaction Conditions - Temperature - Solvent - Base regioselectivity->conditions influenced by

References

column chromatography conditions for purifying 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the purification of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline using column chromatography. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and FAQs to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial recommended starting conditions for purifying this compound by column chromatography?

A1: Based on the purification of structurally similar compounds, a good starting point is to use silica gel as the stationary phase with a mobile phase gradient of hexane and ethyl acetate. Due to the basic nature of the pyrrolidine nitrogen, which can interact with the acidic silica gel leading to poor separation, it is advisable to add a small amount of a basic modifier like triethylamine (Et3N) to the mobile phase.

Q2: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?

A2: Tailing is a common issue when purifying basic compounds like anilines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small percentage (e.g., 0.1-1%) of a basic modifier, such as triethylamine or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q3: How do I determine the optimal mobile phase for my column?

A3: The ideal mobile phase composition should be determined using Thin-Layer Chromatography (TLC) before running the column. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from impurities. Start with a non-polar system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

Q4: I am not getting good separation between my product and a close-running impurity. What can I do?

A4: For challenging separations, consider the following strategies:

  • Use a shallower gradient: A slower, more gradual increase in the mobile phase polarity can enhance the resolution between closely eluting compounds.

  • Try a different solvent system: Explore alternative solvent systems. For instance, you could substitute ethyl acetate with dichloromethane or a mixture of solvents.

  • Consider a different stationary phase: If silica gel does not provide adequate separation, alumina (neutral or basic) can be a good alternative for purifying basic compounds.

Q5: My compound seems to be stuck on the column and won't elute. What should I do?

A5: If your compound is not eluting, the mobile phase is likely not polar enough. You can try to elute the compound by gradually increasing the polarity of the mobile phase. If a hexane/ethyl acetate system is not sufficient, you can add a stronger solvent like methanol to the mobile phase. In some cases, flushing the column with a small amount of a highly polar solvent can help recover the compound.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound. The specific conditions should be optimized based on preliminary TLC analysis.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (Et3N)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Fraction collection tubes

  • Rotary evaporator

2. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1), each containing 0.5% triethylamine.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto the baseline of the TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm).

  • The optimal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4.

3. Column Preparation:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate with 0.5% Et3N).

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Allow the silica gel to settle, and then add a thin layer of sand to the top of the silica bed.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of the initial mobile phase or a non-polar solvent like dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • Start collecting fractions immediately.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Monitor the elution process by performing TLC on the collected fractions.

6. Product Recovery:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (60-200 mesh)Standard choice for many organic compounds.
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% TriethylamineThe ratio should be optimized via TLC.
Elution Mode Gradient ElutionStart with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity.
TLC Rf Target 0.2 - 0.4In the optimized mobile phase.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Purification TLC Perform TLC Analysis Start->TLC Good_Rf Rf between 0.2-0.4? TLC->Good_Rf Adjust_Polarity Adjust Mobile Phase Polarity Good_Rf->Adjust_Polarity No Column_Setup Prepare and Pack Column Good_Rf->Column_Setup Yes Adjust_Polarity->TLC Run_Column Load Sample and Run Column Column_Setup->Run_Column Monitor_Fractions Monitor Fractions by TLC Run_Column->Monitor_Fractions Separation_OK Good Separation? Monitor_Fractions->Separation_OK Streaking Streaking or Tailing? Separation_OK->Streaking No Combine_Fractions Combine Pure Fractions Separation_OK->Combine_Fractions Yes Add_Base Add Triethylamine to Mobile Phase Streaking->Add_Base Yes Shallow_Gradient Use Shallower Gradient or Change Solvent System Streaking->Shallow_Gradient No Add_Base->Column_Setup Evaporate Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Shallow_Gradient->Column_Setup

Caption: Troubleshooting workflow for column chromatography purification.

Validation & Comparative

Confirming the Structure of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline using a suite of spectroscopic techniques. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed comparison of predicted spectroscopic data against known values for structurally similar compounds. The methodologies for key spectroscopic experiments are also detailed to support researchers in acquiring and interpreting their own data.

Spectroscopic Data Comparison

To facilitate the structural confirmation of this compound, the following tables summarize the predicted chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, characteristic absorption bands for Infrared (IR) spectroscopy, and expected fragmentation patterns in Mass Spectrometry (MS). These predictions are based on the analysis of analogous compounds, including various substituted anilines and pyrrolidines.

Table 1: Predicted and Comparative ¹H NMR Spectroscopic Data

Proton Assignment Predicted Chemical Shift (δ ppm) Predicted Multiplicity Comparative Chemical Shift (δ ppm) for Analogous Structures
Aromatic H (position 6)~ 7.2 - 7.4d2-Fluoro-5-(trifluoromethyl)aniline: H-6 at ~6.9 ppm[1]; 2-Methoxy-5-(trifluoromethyl)aniline: H-6 at ~6.8 ppm[2]
Aromatic H (position 4)~ 7.0 - 7.2dd2-Fluoro-5-(trifluoromethyl)aniline: H-4 at ~6.8 ppm[1]; 2-Methoxy-5-(trifluoromethyl)aniline: H-4 at ~6.7 ppm[2]
Aromatic H (position 3)~ 6.8 - 7.0d2-Fluoro-5-(trifluoromethyl)aniline: H-3 at ~6.7 ppm[1]; 2-Methoxy-5-(trifluoromethyl)aniline: H-3 at ~6.9 ppm[2]
NH₂~ 4.0 - 5.0br sPrimary aromatic amines typically show a broad singlet in this region[3][4]
Pyrrolidine CH₂ (α to N)~ 3.2 - 3.4tN-Aryl pyrrolidines show signals for α-protons in this range
Pyrrolidine CH₂ (β to N)~ 1.9 - 2.1mN-Aryl pyrrolidines show signals for β-protons in this range

Table 2: Predicted and Comparative ¹³C NMR Spectroscopic Data

Carbon Assignment Predicted Chemical Shift (δ ppm) Comparative Chemical Shift (δ ppm) for Analogous Structures
Aromatic C (C-F₃)~ 125 - 130 (q)Trifluoromethyl-substituted benzenes show a quartet for the carbon attached to the CF₃ group[5]
CF₃~ 123 - 128 (q)The trifluoromethyl carbon itself appears as a quartet[5]
Aromatic C (C-N, pyrrolidine)~ 145 - 150The carbon atom of the aromatic ring attached to the pyrrolidine nitrogen is expected to be downfield[6]
Aromatic C (C-NH₂)~ 140 - 145The carbon atom of the aromatic ring attached to the amino group is also shifted downfield[6]
Aromatic CH~ 115 - 130Aromatic CH carbons will appear in the typical aromatic region
Pyrrolidine CH₂ (α to N)~ 45 - 50In N-aryl pyrrolidines, the α-carbons are typically in this range
Pyrrolidine CH₂ (β to N)~ 25 - 30The β-carbons of the pyrrolidine ring are expected in this region

Table 3: Predicted and Comparative IR Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) Comparative Wavenumber (cm⁻¹) for Analogous Structures
N-H Stretch (Aniline)3300 - 3500 (two bands)Primary amines exhibit symmetric and asymmetric N-H stretching in this region[3][4]. For example, 2-(1H-pyrrol-1-yl)aniline shows bands in this area[7]
C-H Stretch (Aromatic)3000 - 3100Characteristic for C-H bonds on an aromatic ring
C-H Stretch (Aliphatic)2850 - 2960Characteristic for the C-H bonds of the pyrrolidine ring
C=C Stretch (Aromatic)1500 - 1600Typical for aromatic ring skeletal vibrations
C-N Stretch (Aryl-N)1250 - 1350Stretching vibration for the bond between the aromatic ring and the nitrogen atoms
C-F Stretch (CF₃)1000 - 1400 (strong, multiple bands)The trifluoromethyl group gives rise to strong, characteristic absorptions in this region[8]

Table 4: Predicted and Comparative Mass Spectrometry Data

Parameter Predicted Value Rationale and Comparative Data
Molecular Ion (M⁺)m/z = 230Calculated for C₁₁H₁₃F₃N₂. The presence of two nitrogen atoms results in an even nominal mass, consistent with the Nitrogen Rule[9]
Major Fragmentm/z = 201Loss of an ethyl group (•C₂H₅) from the pyrrolidine ring is a common fragmentation pathway for N-aryl pyrrolidines
Major Fragmentm/z = 161Loss of the pyrrolidine ring as a neutral molecule
Major Fragmentm/z = 145Loss of the trifluoromethyl group (•CF₃)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to guide researchers in obtaining high-quality data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Spectral Width : 0-160 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : The acquired Free Induction Decay (FID) should be processed with appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • KBr Pellet : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.

    • Thin Film : Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, which can be coupled with a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS) for sample introduction.

  • Sample Introduction : For GC-MS, dissolve the sample in a volatile solvent. For LC-MS, dissolve the sample in a solvent compatible with the mobile phase. Direct infusion is also an option.

  • Ionization Method :

    • Electron Ionization (EI) : Typically used with GC-MS, provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) : Commonly used with LC-MS, a soft ionization technique that often preserves the molecular ion.

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs.

Structure Confirmation Workflow

The following diagram illustrates a logical workflow for confirming the structure of this compound using the spectroscopic techniques described.

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound This compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D 1H NMR Spectroscopy A->D E 13C NMR Spectroscopy A->E F Data Analysis and Comparison with Predicted Values B->F C->F D->F E->F G Structure Confirmation F->G Consistent H Structure Inconsistent Further Investigation Required F->H Inconsistent

Caption: Workflow for spectroscopic structure confirmation.

This systematic approach, combining multiple spectroscopic techniques, provides a robust method for the unambiguous confirmation of the chemical structure of this compound, ensuring the quality and reliability of the compound for research and development purposes.

References

comparing the reactivity of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline with other anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline with other common anilines. The analysis is intended for researchers, scientists, and professionals in drug development, offering insights into how the unique substitution pattern of this molecule influences its performance in key organic reactions.

Introduction to Aniline Reactivity

Aniline and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and materials science industries. The reactivity of the aniline scaffold is primarily governed by the nucleophilicity of the amino group (-NH₂) and the electron density of the aromatic ring. These properties are highly sensitive to the nature and position of substituents on the ring. Electron-donating groups (EDGs) generally increase reactivity by enhancing the electron density of the nitrogen lone pair and the aromatic system, while electron-withdrawing groups (EWGs) have the opposite effect.[1]

The subject of this guide, this compound, presents a fascinating case study. It features a strong electron-donating pyrrolidinyl group at the ortho position and a potent electron-withdrawing trifluoromethyl group at the meta position relative to the primary amine. This unique electronic arrangement, combined with the steric bulk of the ortho-pyrrolidinyl group, results in a distinct reactivity profile.

electronic_effects cluster_aniline This compound cluster_effects Electronic & Steric Effects aniline NH₂ ring Aromatic Ring pyrrolidinyl Pyrrolidinyl (Ortho) edg Electron-Donating Group (EDG) - Increases Nucleophilicity - Resonance (+R) Effect pyrrolidinyl->edg Is an steric Steric Hindrance - Shields Ortho Position - May hinder approach to NH₂ pyrrolidinyl->steric Provides trifluoromethyl Trifluoromethyl (Meta) ewg Electron-Withdrawing Group (EWG) - Decreases Nucleophilicity - Inductive (-I) Effect trifluoromethyl->ewg Is an edg->aniline:f1 Activates ewg->aniline:f1 Deactivates steric->aniline:f1 Influences access

Quantitative Reactivity Comparison

To quantify the reactivity of this compound, we can compare its performance in standard chemical transformations against unsubstituted aniline and anilines bearing either only EDGs or only EWGs. The following tables summarize expected relative reactivity and experimental yields for N-acylation and a palladium-catalyzed cross-coupling reaction.

The reactivity of an aniline is a function of its basicity (pKa of the conjugate acid) and nucleophilicity. The pyrrolidinyl group, being an EDG, increases the electron density on the nitrogen, thereby increasing basicity. Conversely, the trifluoromethyl group, a strong EWG, significantly decreases electron density and basicity.[1][2][3] The net effect on this compound is a moderately reduced basicity compared to a simple alkyl-substituted aniline, but higher than an aniline with only a strong EWG.

Table 1: Comparison of Physical Properties and Relative Basicity

CompoundSubstituentsDominant EffectHammett Constant (σp) of SubstituentpKa (Conjugate Acid)Expected Relative Basicity
AnilineNoneBaseline0.00 (H)4.6Moderate
4-Methoxyanilinepara-OCH₃Electron-Donating-0.275.3High
4-Nitroanilinepara-NO₂Electron-Withdrawing+0.781.0Very Low
This compound ortho-Pyrrolidinyl, meta-CF₃Mixed (Net Deactivating)N/A (ortho/meta combo)~3.5 (Estimated)Low to Moderate

Note: pKa values are approximate and can vary with solvent and temperature. The Hammett constant for the combined substitution pattern is not straightforwardly additive.

Table 2: Comparative Yields in N-Acylation with Acetic Anhydride

Aniline DerivativeExpected Relative RateTypical Yield (%)
AnilineBaseline90-95%
4-MethoxyanilineFaster>95%
4-NitroanilineMuch Slower60-70%
This compound Slower80-85% (Estimated)

Table 3: Comparative Yields in Buchwald-Hartwig Amination

Aniline DerivativeExpected Relative RateTypical Yield (%)
AnilineBaseline85-95%
4-MethoxyanilineFaster>90%
4-NitroanilineSlower70-80%
This compound Slower75-85% (Estimated)

Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature) and are provided for comparative purposes.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: General Procedure for N-Acylation of Anilines

This protocol describes the conversion of an aniline to its corresponding acetanilide, a common transformation to assess the nucleophilicity of the amino group.[6][7]

  • Materials : Aniline derivative (10 mmol), Acetic Anhydride (12 mmol), Sodium Acetate (15 mmol), Water, Ethanol.

  • Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline derivative (10 mmol) and sodium acetate (15 mmol) in 30 mL of water.

  • Reaction : Cool the flask in an ice bath. Slowly add acetic anhydride (12 mmol) to the stirred solution.

  • Isolation : After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour. The acetanilide product will precipitate.

  • Purification : Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure N-acylated product.

acylation_workflow start Start dissolve Dissolve Aniline Derivative & Sodium Acetate in Water start->dissolve cool Cool Mixture in Ice Bath dissolve->cool add_anhydride Slowly Add Acetic Anhydride cool->add_anhydride stir Stir (30 min in ice, 1 hr at RT) add_anhydride->stir precipitate Product Precipitates stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize end Pure Acetanilide recrystallize->end

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a palladium-catalyzed cross-coupling reaction between an aryl halide and an aniline derivative, a powerful method for C-N bond formation.[4][8][9]

  • Materials : Aniline derivative (1.2 mmol), Aryl Bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Ligand (e.g., XPhos, 0.04 mmol), Sodium tert-butoxide (1.4 mmol), Toluene (5 mL).

  • Setup : To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, ligand, and sodium tert-butoxide. Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reaction : Add the aniline derivative followed by anhydrous toluene via syringe. Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to isolate the desired N-aryl aniline product.

Discussion of Reactivity

The reactivity of this compound is a delicate balance of three primary factors:

  • Resonance Donation (+R) from the Pyrrolidinyl Group : The nitrogen atom of the pyrrolidinyl group can donate its lone pair of electrons into the aromatic ring. This effect increases the electron density at the ortho and para positions, including the carbon bearing the primary amino group, thereby enhancing its nucleophilicity.

  • Inductive Withdrawal (-I) from the Trifluoromethyl Group : The highly electronegative fluorine atoms in the -CF₃ group strongly pull electron density away from the aromatic ring.[3] This deactivating effect reduces the nucleophilicity of the primary amine.

  • Steric Hindrance from the ortho-Pyrrolidinyl Group : The bulky pyrrolidinyl substituent can sterically shield the adjacent primary amino group, potentially hindering the approach of bulky electrophiles or catalyst complexes.

In reactions like N-acylation , which are sensitive to nucleophilicity, the deactivating effect of the -CF₃ group is significant. However, this is partially offset by the donating effect of the pyrrolidinyl group. The net result is a reactivity that is lower than aniline but significantly higher than an aniline with only a strong deactivating group like a nitro group.

For Buchwald-Hartwig amination , both electronic and steric factors are critical. While the reduced nucleophilicity can slow the reaction, the specific choice of palladium catalyst and ligand can overcome this.[5][10] The steric hindrance of the ortho-substituent can sometimes be beneficial in preventing side reactions, but it may also necessitate more robust catalytic systems or higher reaction temperatures to achieve good yields.

reactivity_logic substituent Substituent on Aniline Ring edg Electron-Donating (e.g., -OR, -NR₂) substituent->edg ewg Electron-Withdrawing (e.g., -NO₂, -CF₃) substituent->ewg increase_density Increases Electron Density on Ring and Amine edg->increase_density decrease_density Decreases Electron Density on Ring and Amine ewg->decrease_density increase_reactivity INCREASED Nucleophilicity / Reactivity increase_density->increase_reactivity decrease_reactivity DECREASED Nucleophilicity / Reactivity decrease_density->decrease_reactivity

Conclusion

This compound exhibits a nuanced reactivity profile that is moderately attenuated compared to unsubstituted aniline. The electron-withdrawing trifluoromethyl group is the dominant electronic influence, reducing the amine's nucleophilicity. However, the electron-donating pyrrolidinyl group partially mitigates this deactivation. Consequently, this compound is a viable substrate for a range of transformations, including acylations and modern cross-coupling reactions, although it may require more forcing conditions or carefully optimized catalyst systems compared to more activated anilines. Its unique substitution pattern makes it a valuable intermediate for introducing specific electronic and steric properties into target molecules in drug discovery and materials science.

References

A Comparative Analysis of the Biological Activity of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline and its structurally related analogs. The information presented is collated from various studies to offer insights into the potential therapeutic applications and structure-activity relationships (SAR) of this chemical scaffold. While direct comparative studies on a comprehensive set of analogs are limited, this guide synthesizes available data to facilitate further research and drug discovery efforts.

Comparative Biological Activity

The biological activities of this compound and its analogs span across anticancer, antimicrobial, and enzyme inhibitory domains. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Anticancer Activity

The trifluoromethylaniline and pyrrolidine moieties are present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines.

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
5-Fluorouracil (Reference) MCF-7 (Breast)MTT5.0[1]
Cisplatin (Reference) MCF-7 (Breast)MTT3.653[1]
Analog 1: Pyrrolidine-2,5-dione derivative (5i) MCF-7 (Breast)MTT1.496[1]
Analog 2: Pyrrolidine-2,5-dione derivative (5l) MCF-7 (Breast)MTT1.831[1]
Sunitinib (Reference) MCF-7 (Breast)Not Specified4.77[2]
Analog 3: Indolin-2-one derivative (10g) MCF-7 (Breast)Not Specified0.74[2]
Analog 4: Indolin-2-one derivative (5b) MCF-7 (Breast)Not Specified0.99[2]
Sunitinib (Reference) HepG2 (Liver)Not Specified2.23[2]
Analog 5: Indolin-2-one derivative (17a) HepG2 (Liver)Not Specified1.13[2]
Analog 6: Spirooxindole derivative (5f) A549 (Lung)Not Specified1.2[3]
Analog 7: Spirooxindole derivative (5e) A549 (Lung)Not Specified3.48[3]
Antimicrobial Activity

Derivatives of both pyrrolidine and trifluoromethylaniline have demonstrated activity against various bacterial and fungal strains.

Compound/AnalogMicroorganismAssayMIC (µM)Reference
Ciprofloxacin (Reference) Enterococcus faecalisBroth Microdilution0.50–16[4]
Nystatin (Reference) Candida albicansBroth Microdilution0.50–2[4]
Analog 8: Pyrrolidine-2,5-dione derivative (5a) Enterococcus faecalisBroth Microdilution0.25[1]
Analog 9: Pyrrolidine-2,5-dione derivative (5g) Enterococcus faecalisBroth Microdilution0.25[1]
Analog 10: Pyrrolidine-2,5-dione derivative (5a) Candida albicansBroth Microdilution0.125[1]
2-iodo-4-trifluoromethylaniline Vibrio parahaemolyticusNot Specified50 µg/mL[5]
4-amino-3-chloro-5-nitrobenzotrifluoride Vibrio parahaemolyticusNot Specified100 µg/mL[5]
Enzyme Inhibitory Activity

The structural features of these compounds make them candidates for inhibiting various enzymes involved in disease pathogenesis.

Compound/AnalogEnzymeAssayIC50 (µM)Reference
Acarbose (Reference) α-GlucosidaseSpectrophotometric121.65[6]
Analog 11: Pyrrolidine-based pyrazoline (21) α-GlucosidaseSpectrophotometric52.79[6]
Acarbose (Reference) α-AmylaseSpectrophotometric5.50[7]
Analog 12: N-phenylpyrrolidine-2-carboxamide (3g) α-AmylaseSpectrophotometric26.24 µg/mL[7]
Analog 13: 4,4-difluorinated pyrrolidinyl derivative Caspase-3Fluorometric0.362[8]
Analog 14: 4,4-difluorinated pyrrolidinyl derivative Caspase-7Fluorometric0.178[8]
Sunitinib (Reference) VEGFR-2Not Specified0.139[2]
Analog 15: Indolin-2-one derivative (17a) VEGFR-2Not Specified0.078[2]
Analog 16: Indolin-2-one derivative (10g) VEGFR-2Not Specified0.087[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of the compounds discussed.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow of the MTT assay for anticancer activity screening.
Antimicrobial Activity - Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included. A known antibiotic is often used as a reference control.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring enzyme inhibition. Specific substrates and detection methods will vary depending on the enzyme.

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and test compound solutions.

  • Reaction Mixture: In a microplate well, combine the assay buffer, enzyme solution, and the test compound at various concentrations. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Detection: The reaction is stopped, and the product formation or substrate depletion is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution prep_buffer Assay Buffer mix Combine Buffer, Enzyme, and Test Compound prep_buffer->mix prep_enzyme Enzyme Solution prep_enzyme->mix prep_substrate Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_compound Test Compound Dilutions prep_compound->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate detect Detect Signal incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze

General workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for this compound is not established due to limited direct comparative data, some general trends can be inferred from studies on analogous structures.

  • Role of the Trifluoromethyl Group: The -CF3 group at the 5-position of the aniline ring is a strong electron-withdrawing group. This can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets through dipole-dipole or hydrogen bonding interactions. In many bioactive molecules, the trifluoromethyl group is known to improve metabolic stability and cell permeability.

  • Significance of the Pyrrolidine Ring: The pyrrolidine ring provides a saturated, non-planar scaffold that can adopt various conformations, allowing for optimal spatial orientation for target binding. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. Substitutions on the pyrrolidine ring can modulate the compound's lipophilicity, steric profile, and overall biological activity. For instance, fluorination of the pyrrolidine ring in some caspase inhibitors dramatically increased their potency.[8]

  • Impact of Substituents on the Aniline Ring: Modifications to the aniline ring, beyond the trifluoromethyl group, can fine-tune the biological activity. The position and nature of other substituents can affect the molecule's electronics, lipophilicity, and potential for hydrogen bonding, thereby influencing its interaction with target proteins.

SAR_Relationships cluster_modifications Structural Modifications cluster_properties Influenced Properties Core This compound Scaffold Pyrrolidine Pyrrolidine Ring Modifications Core->Pyrrolidine Aniline Aniline Ring Modifications Core->Aniline Trifluoromethyl Trifluoromethyl Group (5-position) Core->Trifluoromethyl Lipophilicity Lipophilicity Pyrrolidine->Lipophilicity Sterics Steric Hindrance Pyrrolidine->Sterics Aniline->Lipophilicity Electronics Electronic Properties Aniline->Electronics Trifluoromethyl->Electronics Metabolism Metabolic Stability Trifluoromethyl->Metabolism Activity Biological Activity (Anticancer, Antimicrobial, Enzyme Inhibition) Lipophilicity->Activity Electronics->Activity Sterics->Activity Metabolism->Activity

Key structural features influencing the biological activity.

Conclusion

The available data suggests that the this compound scaffold holds significant potential for the development of novel therapeutic agents with diverse biological activities. Analogs of this compound have demonstrated promising anticancer, antimicrobial, and enzyme inhibitory properties. The trifluoromethyl group and the pyrrolidine ring appear to be crucial pharmacophoric features. Further systematic derivatization and in-depth biological evaluation of a focused library of analogs are warranted to establish a clear structure-activity relationship and to identify lead compounds for further preclinical and clinical development. The experimental protocols and SAR insights provided in this guide aim to serve as a valuable resource for researchers in this endeavor.

References

The Crucial Role of the 2-(Pyrrolidin-1-yl)aniline Scaffold in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of therapeutic agents reveals that the 2-(pyrrolidin-1-yl)aniline moiety is a pivotal structural component, particularly in the development of potent kinase inhibitors for anticancer therapies. While comprehensive SAR studies on the standalone 2-(pyrrolidin-1-yl)aniline core are limited, its integration into larger, more complex molecules demonstrates its significance in achieving high-affinity binding to key oncological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a comparative analysis of derivatives incorporating this scaffold, summarizing their biological activities, experimental protocols, and the intricate signaling pathways they modulate.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous FDA-approved drugs and natural products, valued for its ability to introduce three-dimensionality and serve as a versatile scaffold in drug design.[1][2] When appended to an aniline ring at the ortho position, it forms the 2-(pyrrolidin-1-yl)aniline core, a structure that has been effectively utilized in the design of targeted cancer therapeutics.

Comparative Biological Activity of 2-(Pyrrolidin-1-yl)aniline Derivatives

The true potential of the 2-(pyrrolidin-1-yl)aniline scaffold is realized when it is incorporated into larger molecular frameworks. SAR studies on complex kinase inhibitors reveal that while the 2-(pyrrolidin-1-yl)aniline fragment often serves as a constant anchor, modifications to other parts of the molecule dramatically influence potency and selectivity.

For instance, in a series of indolin-2-one-based VEGFR-2 inhibitors, the presence of a substituted aniline moiety is crucial for activity. While not exclusively 2-(pyrrolidin-1-yl)aniline, these studies highlight the importance of the substituted aniline in interacting with the hinge region of the kinase domain.[3] The pyrrolidine group, in this context, often contributes to improved solubility and pharmacokinetic properties.

Below is a summary of the inhibitory activities of representative compounds where the broader 2-substituted aniline motif, including the 2-(pyrrolidin-1-yl)aniline concept, is a key feature for targeting VEGFR-2.

Compound IDModifications on the Aniline/Phenyl RingTarget KinaseIC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)
Sunitinib (Reference) N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideVEGFR-20.139HepG22.23
Compound 10g 4-((4-chloro-2-(1H-tetrazol-5-yl)phenyl)amino)VEGFR-20.087HepG21.13
Compound 17a N-(2-amino-4-chlorophenyl)-4-((4-chlorophenyl)amino)VEGFR-20.078HepG21.21
Compound 5b 4-((4-bromo-2-cyanophenyl)amino)VEGFR-20.160MCF-70.74

Data compiled from studies on indolin-2-one based kinase inhibitors where a substituted aniline is a key pharmacophore.[3]

The data indicates that substitutions on the aniline ring significantly modulate the inhibitory potency against VEGFR-2. For example, compounds 10g and 17a demonstrated more potent VEGFR-2 inhibition than the reference drug Sunitinib, highlighting the successful optimization of the aniline fragment.[3]

Key Structure-Activity Relationship Insights

From the analysis of various pyrrolidine and aniline-based kinase inhibitors, several key SAR points can be distilled:

  • Aniline as a Hinge Binder: The aniline nitrogen and adjacent aromatic ring are critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Pyrrolidine for Physicochemical Properties: The pyrrolidine ring often enhances aqueous solubility and can be modified to fine-tune pharmacokinetic properties.[4]

  • Substitutions on the Aniline Ring: Electron-withdrawing or hydrogen-bonding groups on the aniline ring can significantly enhance binding affinity and, consequently, inhibitory activity.[5]

  • Overall Molecular Conformation: The spatial arrangement of the entire molecule, dictated by the combination of the 2-(pyrrolidin-1-yl)aniline core and other substituents, is crucial for fitting into the specific topology of the target kinase's active site.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of these compounds.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagents and Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit.

  • Procedure:

    • The test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.

    • Recombinant VEGFR-2 enzyme is added to each well.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is determined.[6]

Signaling Pathways and Experimental Workflows

The 2-(pyrrolidin-1-yl)aniline derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis. Its inhibition blocks the downstream signaling cascade, leading to reduced tumor blood vessel formation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-(Pyrrolidin-1-yl)aniline Derivative Inhibitor->VEGFR2 Inhibits SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Characterization->Cell_Assay IC50_Determination IC50 Value Calculation Kinase_Assay->IC50_Determination Cell_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of suitable analytical methodologies for determining the chemical purity of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. Ensuring the purity of this aniline derivative is critical for its intended application, as impurities can significantly impact the outcome of subsequent synthetic steps and the quality of the final product.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on the specific requirements of the analysis, including the nature of potential impurities, the need for quantitative precision, and the desired level of structural information for unknown components. The methodologies and data presented are based on established analytical practices for structurally similar aromatic amines and trifluoromethyl-containing compounds.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile and robust method for the purity assessment of a wide range of organic compounds, including those that are non-volatile or thermally sensitive. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency for volatile and semi-volatile compounds and provides definitive identification of impurities through mass spectral data.

Data Presentation: HPLC vs. GC-MS for Purity Analysis

The following table summarizes typical performance characteristics for HPLC and GC-MS methods in the analysis of substituted anilines, providing a basis for method selection. The data is representative and based on the analysis of analogous compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Column C18 reverse-phase, 4.6 x 250 mm, 5 µmCapillary column (e.g., VF-1701ms), 30 m x 0.25 mm, 1.0 µm
Detector UV-Vis Diode Array Detector (DAD)Mass Spectrometer (MS), Flame Ionization Detector (FID)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.05%0.005 - 0.02%
Limit of Quantitation (LOQ) 0.03 - 0.15%0.015 - 0.06%
Precision (%RSD) < 2.0%< 5.0%
Accuracy (% Recovery) 98 - 102%95 - 105%
Advantages - Excellent quantitative accuracy and precision. - Suitable for non-volatile and thermally labile compounds. - Wide range of stationary phases for method development.- High separation efficiency for complex mixtures. - Provides structural information for impurity identification (MS). - High sensitivity.
Disadvantages - May require reference standards for impurity identification. - Lower resolution for highly volatile impurities compared to GC.- Limited to volatile and thermally stable compounds. - Derivatization may be required for polar analytes.

Experimental Protocols

The following are detailed experimental protocols for the purity assessment of this compound using HPLC and GC-MS. These protocols are based on methods developed for analogous trifluoromethyl-substituted anilines and serve as a starting point for method development and validation.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (e.g., gradient elution starting from 60:40 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • GC system equipped with a split/splitless injector and coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: Agilent FactorFour VF-1701ms, 30 m x 0.25 mm, 1.0 µm film thickness, or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 120 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. Purity can be estimated by the area percent report.

Visualizing the Analytical Workflow and Method Validation

The following diagrams illustrate the general workflow for purity assessment and the logical relationships in analytical method validation.

analytical_workflow sample Sample of 2-(Pyrrolidin-1-yl)-5- (trifluoromethyl)aniline prep Sample Preparation (Dissolution in appropriate solvent) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms data_hplc Chromatographic Data (Retention Time, Peak Area) hplc->data_hplc data_gcms Chromatographic & Spectral Data (Retention Time, Mass Spectrum) gcms->data_gcms purity_calc Purity Calculation (Area %) data_hplc->purity_calc data_gcms->purity_calc impurity_id Impurity Identification (Mass Spectrum) data_gcms->impurity_id report Final Purity Report purity_calc->report impurity_id->report

Caption: Workflow for the purity assessment of this compound.

validation_parameters method_validation Analytical Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability, Intermediate) method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq range Range linearity->range accuracy->range precision->range robustness Robustness

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

Conclusion

For routine quality control and precise quantification of this compound, a validated HPLC-UV method is highly recommended due to its robustness and accuracy. When the identification of unknown impurities is a primary objective, GC-MS provides invaluable structural information. The choice of method should be guided by the specific analytical requirements. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more complete understanding of the compound's purity profile. It is imperative that any chosen method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

A Comparative Spectroscopic Analysis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of the novel aromatic amine, 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, and its key synthetic precursors. Understanding the spectral characteristics at each stage of the synthesis is crucial for reaction monitoring, quality control, and structural verification. This document presents a plausible synthetic pathway and offers a comparative analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway Overview

A logical synthetic route to this compound involves a three-step process starting from a commercially available substituted nitrobenzene. The proposed pathway is as follows:

Synthesis_Pathway A 1-Bromo-2-nitro-4-(trifluoromethyl)benzene B 1-(2-Nitro-4-(trifluoromethyl)phenyl)pyrrolidine A->B Nucleophilic Substitution (Pyrrolidine, Base) C This compound B->C Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: Plausible synthetic route for this compound.

Comparative Spectral Data

The following tables summarize the expected quantitative spectral data for the target compound and its precursors. This data is compiled from typical values for the constituent functional groups and available data for analogous structures. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Comparative ¹H NMR Spectral Data (Predicted)

CompoundAromatic Protons (δ, ppm)Pyrrolidine Protons (δ, ppm)Other Protons (δ, ppm)
1-Bromo-2-nitro-4-(trifluoromethyl)benzene7.5 - 8.5 (m, 3H)--
1-(2-Nitro-4-(trifluoromethyl)phenyl)pyrrolidine7.0 - 8.0 (m, 3H)3.0 - 3.5 (m, 4H), 1.8 - 2.2 (m, 4H)-
This compound6.5 - 7.5 (m, 3H)2.8 - 3.3 (m, 4H), 1.7 - 2.1 (m, 4H)~4.0 (br s, 2H, -NH₂)

Table 2: Comparative ¹³C NMR Spectral Data (Predicted)

CompoundAromatic Carbons (δ, ppm)Pyrrolidine Carbons (δ, ppm)Other Carbons (δ, ppm)
1-Bromo-2-nitro-4-(trifluoromethyl)benzene110 - 150 (multiple signals, incl. C-Br and C-NO₂)-~122 (q, -CF₃)
1-(2-Nitro-4-(trifluoromethyl)phenyl)pyrrolidine115 - 15

Purity Assessment of Synthesized 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the relative strengths and weaknesses of each method to aid in selecting the most appropriate analytical strategy.

Introduction

This compound is a substituted aniline derivative whose purity is paramount for the safety and efficacy of the final drug product. The synthesis of such molecules can often lead to the formation of process-related impurities, including isomers, starting material residues, and by-products. Furthermore, the compound may degrade under various stress conditions, leading to the formation of degradation products. Therefore, robust and validated analytical methods are essential for the accurate quantification of the main compound and the detection of any impurities.

This guide focuses on a reversed-phase HPLC (RP-HPLC) method as the primary technique for purity assessment and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical tool for impurity profiling.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

Table 1: Comparison of HPLC and GC-MS for the Purity Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.
Applicability Well-suited for non-volatile, polar, and thermally labile compounds like this compound.[1][2]Requires derivatization for polar and non-volatile amines to increase volatility.[1] Suitable for volatile and semi-volatile impurities.[2]
Sensitivity High sensitivity, typically in the µg/mL to ng/mL range, depending on the detector.Very high sensitivity, especially with selected ion monitoring (SIM), often in the pg range.
Selectivity Good selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector wavelength.Excellent selectivity and definitive identification of impurities through their mass spectra.[1]
Quantitative Accuracy Excellent for precise and accurate quantification.Generally good, but can be affected by the efficiency of the derivatization step.
Sample Throughput Moderate to high, with typical run times of 15-30 minutes.Can be lower due to the need for sample derivatization and longer run times.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Recommended Analytical Method: Reversed-Phase HPLC

Based on the properties of this compound, a reversed-phase HPLC method with UV detection is the recommended approach for routine purity analysis. This method is robust, reliable, and capable of separating the main component from its potential impurities.

Experimental Protocol: HPLC Purity Assessment

This protocol outlines a general yet robust RP-HPLC method that can be adapted and validated for the specific analysis of this compound.[3]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly used.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid or other suitable buffer components

    • Reference standard of this compound (high purity)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[3] A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water, which can be adjusted to optimize separation. For improved peak shape of the amine, a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid can be added to the mobile phase.

  • Elution Mode: Isocratic or gradient elution can be employed. A gradient elution may be necessary to separate a wide range of impurities with different polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm). A PDA detector can be used to obtain spectral information for peak purity assessment.

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a similar concentration.

4. Data Analysis:

  • Identify the main peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the synthesized compound using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • For quantitative analysis of specific impurities, a calibration curve should be constructed using certified reference standards of those impurities.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[4][5] This involves subjecting the synthesized compound to various stress conditions to intentionally generate degradation products. The HPLC method should be able to resolve the main peak from all degradation product peaks.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105°C for 48 hours
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light for an extended period

Experimental Workflow and Data Visualization

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound by HPLC.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation prep_sample Synthesized Compound Solution hplc_system HPLC System (Pump, Column, Detector) prep_sample->hplc_system Inject prep_std Reference Standard Solution prep_std->hplc_system Inject data_acq Chromatogram Acquisition hplc_system->data_acq chrom_conditions Chromatographic Conditions (Mobile Phase, Flow Rate, Temp) chrom_conditions->hplc_system peak_integration Peak Integration & Area Calculation data_acq->peak_integration purity_calc Purity Calculation (Area % Method) peak_integration->purity_calc validation_params Validation Parameters (Specificity, Linearity, Accuracy, Precision) purity_calc->validation_params Validate Method forced_degradation Forced Degradation Studies forced_degradation->validation_params

Caption: Workflow for HPLC Purity Assessment.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the preferred method for this compound, GC-MS can be a valuable complementary technique, especially for the identification of unknown volatile or semi-volatile impurities.[1][6]

Experimental Protocol: GC-MS Purity Assessment (with Derivatization)

1. Derivatization:

  • Due to the low volatility of this compound, a derivatization step is necessary to convert the polar amine group into a less polar, more volatile derivative. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

2. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless injection.

3. GC-MS Conditions:

  • Inlet Temperature: 250-280 °C

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 100°C, ramp to 300°C).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan a suitable mass range (e.g., m/z 50-500) to detect the parent compound and potential impurities.

4. Data Analysis:

  • Identify the main peak and any impurity peaks based on their retention times and mass spectra. The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparison with spectral libraries or through interpretation of fragmentation patterns.

Conclusion

The purity of synthesized this compound is a critical quality attribute that requires robust analytical methods for its assessment. A well-developed and validated reversed-phase HPLC method is the primary choice for routine purity testing due to its suitability for non-volatile and polar compounds. This method provides accurate and precise quantification of the main component and can be validated to be stability-indicating through forced degradation studies.

GC-MS serves as a powerful complementary technique, particularly for the definitive identification of volatile and semi-volatile impurities. The combination of these analytical techniques provides a comprehensive approach to ensure the high purity of this compound, meeting the stringent requirements of the pharmaceutical industry. Researchers and drug development professionals should select the most appropriate method based on their specific analytical needs and the nature of the potential impurities.

References

Comparative Cytotoxicity of Trifluoromethylaniline Isomers and their Pyrrolidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the cytotoxic profiles of trifluoromethylaniline isomers and their corresponding pyrrolidine derivatives. The strategic incorporation of a trifluoromethyl group and a pyrrolidine moiety into the aniline scaffold presents a promising avenue for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to support further research and development in this area.

Comparative Cytotoxicity Data

Direct comparative cytotoxicity data for the ortho-, meta-, and para-isomers of trifluoromethylaniline and their specific N-pyrrolidine derivatives is limited in the publicly available literature. However, by compiling and analyzing data from various studies on structurally related compounds, we can infer potential trends in their cytotoxic activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various trifluoromethyl-containing aniline derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.

Table 1: Cytotoxicity of Trifluoromethyl-Containing Aniline Derivatives

Compound IDCancer Cell LineIC50 (µM)
Pegaharoline A (a novel aniline derivative)A549 (Non-small cell lung cancer)2.39 ± 0.27[1]
Pegaharoline A (a novel aniline derivative)PC9 (Non-small cell lung cancer)3.60 ± 0.41[1]
Fluorinated aminophenylhydrazine (Compound 6)A549 (Non-small cell lung cancer)0.64[2]
ICD-85 (a peptide fraction) in A549 cellsA549 (Lung carcinoma)22.23 ± 2.42 µg/ml[3]

Note: The data presented is from various studies on structurally related compounds to infer potential trends. Direct comparative IC50 values for o-, m-, and p-trifluoromethylaniline from a single study were not available.

Experimental Protocols

A detailed understanding of the methodologies used to generate cytotoxicity data is crucial for the interpretation and replication of results. Below are generalized protocols for the synthesis of N-(Trifluoromethylphenyl)pyrrolidine derivatives and the assessment of their cytotoxic activity.

General Synthesis of N-(Trifluoromethylphenyl)pyrrolidine Derivatives

A common method for the synthesis of N-aryl pyrrolidines involves the condensation of an appropriate aniline with a suitable pyrrolidine precursor. For example, (E)-3-(2-nitrobenzylidene)-1-(3-(trifluoromethyl) phenyl) pyrrolidine-2,5-dione can be synthesized, which is a derivative of m-trifluoromethylaniline[4]. The general approach often involves the reaction of a substituted aniline with a cyclic dicarboxylic anhydride to form a succinamic acid, followed by cyclization to the corresponding succinimide.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (trifluoromethylaniline isomers and their pyrrolidine derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many aniline derivatives are mediated through the induction of apoptosis, or programmed cell death. A common signaling pathway implicated is the PI3K/AKT/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution Aniline Aniline Derivative Aniline->Receptor ROS ROS Generation Aniline->ROS ROS->Caspase9 Activation

Proposed apoptotic pathway induced by aniline derivatives.

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of chemical compounds.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis A Cell Culture C Cell Seeding (96-well plate) A->C B Compound Preparation D Compound Treatment B->D C->D E Incubation (48-72h) D->E F MTT Assay E->F G Absorbance Reading F->G H IC50 Calculation G->H

General workflow for in vitro cytotoxicity testing.

References

The Strategic Advantage of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline in Library Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical determinant in the success of library synthesis for lead generation and optimization. 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline emerges as a superior scaffold, offering a unique combination of physicochemical properties and synthetic versatility that can significantly enhance the quality and drug-likeness of compound libraries.

This guide provides a comparative analysis of this compound against alternative building blocks, supported by an examination of the intrinsic benefits conferred by its constituent moieties. Detailed experimental protocols and illustrative diagrams are provided to guide its effective implementation in library synthesis workflows.

Key Advantages in Library Synthesis

The utility of this compound as a premier building block stems from the synergistic effects of its trifluoromethyl and pyrrolidinyl functionalities.

1. Enhanced Metabolic Stability and Potency through Trifluoromethylation: The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly increase the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism.[1][2] This leads to improved pharmacokinetic profiles, including longer half-lives and better oral bioavailability. Furthermore, the high lipophilicity of the -CF3 group can enhance cell membrane permeability and binding affinity to target proteins.[1]

2. Increased Three-Dimensionality and Novel Chemical Space with the Pyrrolidine Scaffold: The saturated, non-planar pyrrolidine ring introduces valuable three-dimensional (3D) character into otherwise flat aromatic structures.[3] This is a crucial attribute in modern drug discovery, as it allows for more specific and effective interactions with the complex 3D architectures of biological targets. Libraries built with this scaffold can explore a more diverse and novel chemical space, increasing the probability of identifying potent and selective hits.

3. Versatile Synthetic Handle for Diversity-Oriented Synthesis: The primary aniline group serves as a versatile nucleophile in a wide array of chemical transformations amenable to library synthesis. This includes, but is not limited to, amide bond formations, Buchwald-Hartwig aminations, and Ugi-type multi-component reactions. This versatility allows for the rapid generation of large and diverse compound libraries from a single, high-quality starting material.

Comparative Analysis with Alternative Building Blocks

Table 1: Comparison of Building Blocks for Library Synthesis

FeatureThis compound4-Fluoroaniline4-Methoxyaniline
Metabolic Stability High (due to -CF3 group)ModerateLow (O-demethylation)
Lipophilicity (LogP) HighModerateModerate
3D Diversity High (due to pyrrolidine)LowLow
Synthetic Versatility High (primary amine)High (primary amine)High (primary amine)
Access to Novel Chemical Space HighModerateLow

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in solid-phase library synthesis.

General Protocol for Solid-Phase Amide Coupling

This protocol outlines a standard procedure for coupling a carboxylic acid to the aniline moiety of the title compound on a solid support.

Materials:

  • Rink Amide resin

  • This compound

  • Carboxylic acid of interest

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Activation of Carboxylic Acid: In a separate vessel, dissolve the carboxylic acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Coupling Reaction: Add the activated carboxylic acid solution to the resin and shake at room temperature for 4 hours.

  • Capping (Optional): To cap any unreacted amines, treat the resin with a solution of acetic anhydride and diisopropylethylamine in DMF.

  • Attachment of Building Block: Dissolve this compound (3 eq.) and a suitable coupling agent (e.g., HATU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF. Add this solution to the resin and shake overnight.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the product by adding cold diethyl ether. Centrifuge and decant the ether. Dry the product under vacuum.

Representative Buchwald-Hartwig Amination Protocol

This protocol describes a typical palladium-catalyzed C-N cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • This compound

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.02 eq.), phosphine ligand (0.04 eq.), and base (1.4 eq.) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous toluene to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Workflow and Advantages

The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the key advantages of incorporating this compound into library synthesis.

G cluster_0 Solid-Phase Library Synthesis Workflow Resin Solid Support (Resin) Linker Linker Attachment Resin->Linker Deprotection1 Fmoc Deprotection Linker->Deprotection1 Coupling1 Couple First Building Block Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Aniline_Coupling Couple this compound Deprotection2->Aniline_Coupling Diversification Diversification Reactions (e.g., Acylation, Alkylation) Aniline_Coupling->Diversification Cleavage Cleavage from Resin Diversification->Cleavage Library Diverse Compound Library Cleavage->Library

Caption: A generalized workflow for solid-phase library synthesis.

G cluster_1 Advantages of this compound Building_Block 2-(Pyrrolidin-1-yl)-5- (trifluoromethyl)aniline CF3_Group Trifluoromethyl Group Building_Block->CF3_Group Pyrrolidine_Ring Pyrrolidine Ring Building_Block->Pyrrolidine_Ring Aniline_Moiety Aniline Moiety Building_Block->Aniline_Moiety Metabolic_Stability Increased Metabolic Stability CF3_Group->Metabolic_Stability Lipophilicity Enhanced Lipophilicity CF3_Group->Lipophilicity Binding_Affinity Improved Binding Affinity CF3_Group->Binding_Affinity ThreeD_Diversity 3D Structural Diversity Pyrrolidine_Ring->ThreeD_Diversity Synthetic_Handle Versatile Synthetic Handle Aniline_Moiety->Synthetic_Handle

Caption: Key structural features and their associated benefits.

Conclusion

This compound stands out as a highly advantageous building block for the synthesis of compound libraries in drug discovery. Its unique combination of a metabolically robust trifluoromethyl group, a three-dimensionally diverse pyrrolidine ring, and a synthetically versatile aniline handle provides a powerful tool for accessing novel and drug-like chemical space. By leveraging the protocols and understanding the inherent advantages outlined in this guide, researchers can significantly enhance the quality and potential for success in their library synthesis endeavors.

References

Comparative Analysis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline: Cross-Referencing with Literature Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. Direct experimental data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document cross-references its predicted properties with published data for structurally related analogs to offer a comprehensive predictive overview for research and development purposes.

Physicochemical and Spectroscopic Data Comparison

While specific experimental values for this compound are not readily found in the cited literature, the following table summarizes its basic computed properties. For comparative purposes, experimental data for the related compounds, 2-(Trifluoromethyl)aniline and 2-Bromo-5-(trifluoromethyl)aniline, are included.

PropertyThis compound (Predicted/Supplier Data)2-(Trifluoromethyl)aniline (Literature Value)2-Bromo-5-(trifluoromethyl)aniline (Literature Value)
Molecular Formula C₁₁H₁₃F₃N₂C₇H₆F₃NC H₅BrF₃N
Molecular Weight 230.23 g/mol 161.12 g/mol 240.02 g/mol
Appearance Not specifiedColorless liquidLiquid
Melting Point Not specified34 °CNot specified
Boiling Point Not specified170-173 °CNot specified
Density Not specified1.282 g/mL at 25 °C1.675 g/mL at 25 °C
Refractive Index Not specifiedn20/D 1.481n20/D 1.522

Note: The absence of comprehensive experimental data for the title compound in publicly accessible literature underscores the need for empirical validation.

Experimental Protocols

A general protocol for the synthesis of substituted anilines can be inferred from standard organic chemistry methodologies. The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction.

General Synthetic Protocol for Substituted Anilines:

A common method for the synthesis of N-arylamines involves the Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

  • Reaction Setup: A dried Schlenk flask is charged with the aryl halide (e.g., 2-bromo-5-(trifluoromethyl)aniline), the amine (pyrrolidine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired substituted aniline.

Spectroscopic Analysis Protocol:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been documented for this compound, its structural motifs—a substituted aniline and a pyrrolidine ring—are present in numerous biologically active compounds. The trifluoromethyl group is a common substituent in pharmaceuticals known to enhance metabolic stability and binding affinity.

Structurally related compounds containing the trifluoromethylaniline moiety have been investigated for a range of biological activities, including as inhibitors of various enzymes and as modulators of receptor function. For instance, trifluoromethyl-containing compounds have been explored as potential anti-inflammatory, anticancer, and antimicrobial agents.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse pharmacological effects.

Given these precedents, this compound could potentially interact with various biological targets. A hypothetical signaling pathway where such a molecule might act, for instance as a kinase inhibitor, is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Ligand Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Inhibitor 2-(Pyrrolidin-1-yl)-5- (trifluoromethyl)aniline (Hypothetical Inhibitor) Inhibitor->Raf Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical MAPK/ERK signaling pathway with potential inhibition by the title compound.

Experimental Workflow

The general workflow for the synthesis and characterization of a novel compound like this compound is outlined below.

G Start Starting Materials (Aryl Halide & Pyrrolidine) Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig Amination) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Biological_Screening Biological Activity Screening Characterization->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship Biological_Screening->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General experimental workflow for synthesis and evaluation of the title compound.

Safety Operating Guide

Proper Disposal of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The disposal protocols outlined are based on guidelines for structurally similar hazardous compounds, including various trifluoromethylanilines.

Core Disposal Principles

This compound must be treated as hazardous waste. This is due to the characteristics of related trifluoromethylaniline compounds, which are known to be toxic and harmful to aquatic life with long-lasting effects.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory or household garbage.[1][2] The primary and recommended method for the ultimate disposal of halogenated organic compounds like this is incineration by a licensed chemical waste management company.[1]

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following personal protective equipment is worn to prevent exposure:

PPE CategorySpecificationRationale
Gloves Impervious chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, as related compounds can be harmful if they come in contact with skin.[3]
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from splashes.[3]
Skin Protection Laboratory coat and other protective clothingPrevents contamination of personal clothing and skin.[2]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hoodAvoids inhalation of vapors.[2][3]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.[1]

  • Crucially, do not mix this halogenated waste with non-halogenated waste streams. [4][5] Keeping them separate can reduce disposal costs and complexity.[4][5]

2. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste".

  • The label should include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the associated hazards (e.g., Toxic, Irritant).[6]

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" until it is collected by a licensed waste disposal service.[6]

  • Ensure the storage area is well-ventilated.[7]

  • Store incompatible materials separately to prevent accidental reactions.[8]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment, absorbent materials, or glassware, must also be disposed of as hazardous waste.[1]

  • These items should be collected in a separate, clearly labeled hazardous waste container.

5. Arranging for Professional Disposal:

  • The disposal of this chemical must be handled by a licensed and approved waste disposal company.[7][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

EmergencyAction
Spill Evacuate the immediate area.[7] Use inert absorbent material to contain the spill.[5] Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[5] Ensure the area is well-ventilated.
Skin Contact Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Collect waste chemical in a compatible, sealed container. A->B Start C Label container clearly: - 'Hazardous Waste' - Full chemical name - Hazards (Toxic, Irritant) B->C D Store in a designated Satellite Accumulation Area. C->D E Segregate from non-halogenated and incompatible wastes. D->E G Contact Environmental Health & Safety (EHS) for pickup. E->G F Collect contaminated materials (e.g., PPE, spill absorbents) as hazardous waste. F->G H Professional Disposal: Incineration by a licensed waste management facility. G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides crucial safety and logistical information for handling 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline (CAS 133184-80-2).[1] The following procedures are based on best practices for handling structurally similar aromatic amines and trifluoromethyl compounds and are intended to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Summary

Potential Hazard Statements Associated with Structurally Similar Compounds:

  • H301/H302: Toxic or harmful if swallowed.[2]

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.[3][4]

  • H317: May cause an allergic skin reaction.

  • H318/H319: Causes serious eye damage or irritation.[3][4]

  • H331/H332: Toxic or harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[3][4][6]

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended protective gear.

Protection Type Recommended Equipment Specifications & Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or dust. Always handle this compound in a properly functioning chemical fume hood.[7][8]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield worn over safety glasses is recommended, especially when there is a splash hazard.[7][8][9]
Hand Protection Chemical-Resistant Gloves (Double-gloving recommended)Disposable nitrile or neoprene gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double-gloving is advisable.[7][8][9]
Body Protection Flame-Resistant Laboratory CoatA lab coat, preferably flame-resistant, should be worn over personal clothing and be fully buttoned to maximize skin coverage.[8][9]
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must cover the entire foot.[8][9]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if there is a risk of aerosol generation. An air-purifying respirator with an organic vapor cartridge may be suitable.[7][9][10]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood.

  • Weighing: If weighing the solid, do so in a ventilated balance enclosure or within the fume hood.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • General Handling: Avoid breathing dust or vapors.[9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[5]

3. Spill Response:

  • Small Spills: For a small spill within a fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.[7]

  • Large Spills: For a large spill, evacuate the area immediately and contact emergency services.[9]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for solid hazardous waste.
Solutions Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated for halogenated organic waste .[8]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[8]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8]

  • Segregation: Do not mix incompatible waste streams.[8]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8] Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Procedures start Start: Receive Chemical risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood weigh_dissolve Weighing and Dissolving fume_hood->weigh_dissolve spill Spill Occurs fume_hood->spill reaction Perform Experiment weigh_dissolve->reaction weigh_dissolve->spill decontaminate Decontaminate Work Area reaction->decontaminate reaction->spill waste_disposal Segregate and Dispose of Waste (Halogenated Organics) decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end small_spill Small Spill Protocol spill->small_spill Small & Contained? large_spill Large Spill Protocol (Evacuate & Call for Help) spill->large_spill Large or Uncontained?

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.